(Rac)-UK-414495
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-2-[2-hydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHLVPYVNFSTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-UK-414495: A Technical Guide to its Mechanism of Action as a Neutral Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-UK-414495, identified as UK-414,495, is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP). This document provides an in-depth technical overview of its mechanism of action, focusing on its role in potentiating the effects of Vasoactive Intestinal Peptide (VIP) to induce vasodilation. Quantitative data from key studies are presented, along with detailed experimental methodologies and visual representations of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of UK-414,495's pharmacological profile.
Core Mechanism of Action: Neutral Endopeptidase Inhibition
UK-414,495 functions as a selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease. NEP is responsible for the degradation of several endogenous vasoactive peptides, most notably Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, UK-414,495 prevents the breakdown of VIP, leading to an accumulation of this peptide at its receptors and a subsequent enhancement of its physiological effects.
The primary downstream consequence of this action is the potentiation of VIP-mediated vasodilation. This is particularly relevant in the context of female sexual arousal, where VIP is a key neurotransmitter involved in increasing genital blood flow.
Quantitative Pharmacological Data
The potency of UK-414,495 has been quantified in preclinical studies. The following table summarizes the key efficacy and inhibitory concentration values.
| Parameter | Value | Species/Tissue | Description | Reference |
| EC50 | 37 ± 9 nM | Rabbit (in vivo) | Potentiation of pelvic nerve-stimulated increases in vaginal blood flow. | Wayman et al., 2010 |
| IC50 | ~10.3 nM (calculated) | Rabbit NEP | Inhibition of neutral endopeptidase activity. | Wayman et al., 2010 |
Note: The IC50 value is calculated based on the reported EC50 being 3.6 times the IC50 for rabbit NEP in the study by Wayman et al., 2010.
Signaling Pathway of UK-414,495 Action
The mechanism of action of UK-414,495 can be visualized through the following signaling pathway. Inhibition of NEP by UK-414,495 leads to an amplified VIP signaling cascade, resulting in smooth muscle relaxation and vasodilation.
(Rac)-UK-414495: A Technical Guide to a Selective Neutral Endopeptidase Inhibitor
(Rac)-UK-414495 is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP), developed by Pfizer.[1][2] This document provides a comprehensive technical overview of its mechanism of action, pharmacological effects, and the experimental protocols used in its preclinical evaluation, intended for researchers, scientists, and drug development professionals.
Core Compound Information
| Property | Value | Source |
| IUPAC Name | (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid | [3] |
| Molecular Formula | C16H25N3O3S | MedChemExpress |
| Molar Mass | 339.45 g·mol−1 | MedChemExpress |
| CAS Number | 337962-93-3 | MedChemExpress |
| Mechanism of Action | Neutral Endopeptidase (NEP) Inhibitor | [1][2] |
Mechanism of Action
This compound functions by inhibiting neutral endopeptidase, an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably Vasoactive Intestinal Peptide (VIP).[1][2][3] By preventing the breakdown of VIP, UK-414,495 potentiates its effects, leading to smooth muscle relaxation and increased blood flow in targeted tissues.[1][2] This mechanism has been investigated for its potential therapeutic application in female sexual arousal disorder (FSAD), where enhanced genital blood flow is a key physiological component of sexual response.[2][4]
Signaling Pathway
The signaling cascade initiated by NEP inhibition and the subsequent potentiation of VIP is illustrated below.
References
- 1. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards treating female sexual dysfunction: Research reveals secrets of female sexual arousal | EurekAlert! [eurekalert.org]
- 3. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutral endopeptidase inhibition: could it have a role in the treatment of female sexual arousal disorder? - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-UK-414495: A Technical Guide for Researchers
(Rac)-UK-414495 is a potent and selective inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of several endogenous peptides. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also known as ((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)valeric acid), is a small molecule with the chemical formula C16H25N3O3S.[1] Its structure features a valeric acid moiety linked to a cyclopentyl ring, which is further substituted with a carbamoyl (B1232498) group connected to an ethyl-thiadiazole heterocycle.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2-((1-((5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL)CYCLOPENTYL)METHYL)PENTANOIC ACID | [1] |
| Molecular Formula | C16H25N3O3S | [1] |
| Molecular Weight | 339.45 g/mol | [1] |
| CAS Number | 337962-93-3 | |
| SMILES | CCCC(CC1(C(NC2=NN=C(CC)S2)=O)CCCC1)C(O)=O |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades and inactivates a variety of signaling peptides, including natriuretic peptides, bradykinin, and vasoactive intestinal peptide (VIP). By inhibiting NEP, this compound effectively increases the local concentrations and prolongs the activity of these peptides.
The primary mechanism of action of this compound involves the potentiation of VIP signaling. VIP is a neuropeptide that plays a crucial role in vasodilation. In the context of female sexual arousal, VIP is a key neurotransmitter that mediates increases in genital blood flow. NEP inhibition by this compound leads to elevated levels of VIP, resulting in enhanced vasodilation in genital tissues. This mechanism has been investigated for its potential in treating female sexual arousal disorder.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species | Assay | Reference |
| EC50 | 37 ± 9 nM | Rabbit (in vivo) | Potentiation of pelvic nerve-stimulated vaginal blood flow |
Signaling Pathway
The inhibitory action of this compound on NEP initiates a signaling cascade that ultimately leads to a physiological response. The diagram below illustrates this pathway.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. The compound is cited as "example 7" in patent EP1481667A1, which would contain the original synthesis methodology. The primary biological studies were conducted by Wayman et al. (2010), and their publication provides an outline of the in vivo experimental procedures.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis would likely involve a multi-step process to construct the substituted cyclopentane (B165970) core and couple it with the thiadiazole moiety. Researchers interested in synthesizing this compound should refer to the procedures outlined for related compounds in the chemical literature and the aforementioned patent.
In Vitro NEP Inhibition Assay
A specific, detailed protocol for an in vitro NEP inhibition assay using this compound has not been published. However, a general protocol for such an assay would typically involve the following steps:
Caption: Generalized workflow for an in vitro NEP inhibition assay.
In Vivo Measurement of Genital Blood Flow
The study by Wayman et al. (2010) describes the in vivo effects of this compound in anesthetized female rabbits. The following is a summary of their experimental workflow:
Caption: Experimental workflow for in vivo assessment of this compound.
ADME and Toxicology
There is currently no publicly available data on the Absorption, Distribution, Metabolism, Excretion (ADME), or toxicological properties of this compound. Further studies are required to characterize the pharmacokinetic and safety profile of this compound.
Conclusion
This compound is a valuable research tool for studying the physiological roles of neutral endopeptidase and its substrates, particularly vasoactive intestinal peptide. Its potent and selective inhibitory activity makes it a suitable probe for investigating the therapeutic potential of NEP inhibition in conditions such as female sexual arousal disorder. Further research is warranted to fully elucidate its pharmacological profile, including its ADME and toxicological characteristics.
References
(Rac)-UK-414495 discovery and development history
An In-Depth Technical Guide on the Discovery and Development of (Rac)-UK-414495
Introduction
This compound, with the specific active enantiomer being UK-414,495, is a potent and selective inhibitor of neutral endopeptidase (NEP) developed by Pfizer.[1][2][3] This compound was investigated for the treatment of female sexual arousal disorder.[1][4] The development of UK-414,495 originated from a medicinal chemistry program aimed at creating a rapidly acting treatment for this condition.[5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of UK-414,495, including available quantitative data, experimental methodologies, and relevant signaling pathways.
Discovery and Development History
The development of UK-414,495 was conducted at Pfizer's research and development facility in Sandwich, UK.[5][6] The program's objective was to develop a selective NEP inhibitor for on-demand use. The chemical structure of UK-414,495 was derived from an earlier Pfizer compound, candoxatrilat.[5]
During preclinical development, UK-414,495 demonstrated promising results in animal models, showing a significant potentiation of genital blood flow.[5][7] However, the development of UK-414,495 was ultimately halted due to unacceptable toxicity observed in canine studies.[5] The toxicity was attributed to the formation of reactive acyl glucuronide metabolites.[5] Following the discontinuation of UK-414,495, a replacement clinical candidate, UK-447841, was selected for further investigation.[5]
It is important to note that while the compound is sometimes referred to as "this compound", indicating a racemic mixture, the biologically active and studied form is the (R)-enantiomer, with the IUPAC name (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid.[1][3]
Mechanism of Action
UK-414,495 functions as a selective inhibitor of neutral endopeptidase (NEP).[1][2][3] NEP is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, including Vasoactive Intestinal Peptide (VIP).[1][8] By inhibiting NEP, UK-414,495 prevents the breakdown of VIP, leading to an increase in its local concentration. Elevated levels of VIP in the genital tissues are believed to cause vasodilation, leading to increased blood flow, which is a key physiological component of female sexual arousal.[4][7]
Signaling Pathway
The proposed signaling pathway for UK-414,495's mechanism of action is illustrated below:
Quantitative Data
The following table summarizes the available quantitative data for UK-414,495.
| Parameter | Value | Species | Assay/Model | Reference |
| EC50 | 36 nM | Rabbit | In vivo model of genital blood flow | [5] |
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary and not fully disclosed in the available literature, the following outlines the methodology for a key in vivo experiment based on published information.
In Vivo Model of Female Genital Blood Flow in Anaesthetized Rabbits
This model was used to assess the efficacy of UK-414,495 in potentiating genital blood flow.[7]
Objective: To measure the effect of UK-414,495 on pelvic nerve-stimulated increases in vaginal and clitoral blood flow.
Methodology:
-
Animal Model: Anaesthetized female rabbits were used.
-
Surgical Preparation: The pelvic nerve was isolated for electrical stimulation to induce genital blood flow.
-
Blood Flow Measurement: Laser Doppler probes were used to continuously monitor vaginal and clitoral blood flow.
-
Drug Administration: UK-414,495 was administered intravenously.
-
Stimulation Protocol: Submaximal, reproducible increases in genital blood flow were induced by electrical stimulation of the pelvic nerve.
-
Data Analysis: The potentiation of the stimulated blood flow response by UK-414,495 was quantified.
Experimental Workflow Diagram
The workflow for the in vivo rabbit model is depicted in the following diagram:
Conclusion
UK-414,495 was a promising drug candidate for the treatment of female sexual arousal disorder, developed based on a clear mechanism of action involving the inhibition of neutral endopeptidase. Despite demonstrating efficacy in preclinical models, its development was halted due to safety concerns related to the formation of reactive metabolites. The story of UK-414,495 highlights the critical role of toxicology studies in the drug development process and serves as an important case study for researchers and scientists in the field.
References
- 1. UK-414,495 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. smr.org.uk [smr.org.uk]
- 6. Our History | Pfizer UK [pfizer.co.uk]
- 7. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neprilysin - Wikipedia [en.wikipedia.org]
(Rac)-UK-414495: A Technical Guide to its Inhibition of Neutral Endopeptidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibition of neutral endopeptidase (NEP) by the potent inhibitor, (Rac)-UK-414495. The document details the quantitative inhibitory data, a representative experimental protocol for assessing NEP inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Core Quantitative Data
This compound, also known as ((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl]cyclopentyl}methyl) valeric acid), is a potent inhibitor of neutral endopeptidase. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Compound | Target Enzyme | Species | IC50 (nM) | Reference |
| UK-414,495 | Neutral Endopeptidase (NEP) | Rabbit | ~10.3 | [1] |
Note: The IC50 value was calculated based on the reported EC50 for the potentiation of pelvic nerve-stimulated increases in vaginal blood flow (37 ± 9 nM) and the statement that this potentiation is 3.6 times the IC50 for rabbit NEP.[1]
Experimental Protocol: In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
The following is a representative, detailed methodology for determining the in vitro inhibitory activity of this compound against neutral endopeptidase, based on common practices for fluorogenic NEP assays.
1. Materials and Reagents:
-
Enzyme: Recombinant rabbit neutral endopeptidase (or other species as required).
-
Inhibitor: this compound.
-
Substrate: A specific fluorogenic NEP substrate, such as Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH or Abz-Gly-Phe-Phe-Gly-EDDnp.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM NaCl and 10 µM ZnCl2.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor.
-
Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements.
-
Microplate Reader: A fluorometer capable of excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 320/405 nm for Mca-based substrates).
2. Experimental Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant NEP in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the course of the assay.
-
Assay Setup:
-
Add a defined volume of the diluted inhibitor solutions to the wells of the 96-well microplate.
-
Include control wells containing only the assay buffer and DMSO (for 100% enzyme activity) and wells with a known potent NEP inhibitor as a positive control.
-
Add the diluted enzyme solution to all wells except for the substrate blank wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The cleavage of the substrate by NEP separates the fluorophore and the quencher, resulting in an increase in fluorescence.
-
Record the fluorescence readings at regular intervals for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
The following diagrams illustrate key concepts related to neutral endopeptidase inhibition and the experimental workflow.
Caption: Signaling pathway of vasoactive peptides and the inhibitory action of this compound on Neutral Endopeptidase (NEP).
Caption: Workflow for the in vitro determination of NEP inhibition by this compound.
References
(Rac)-UK-414495: A Technical Guide for Researchers
COMPOUND: (Rac)-UK-414495 CAS NUMBER: 337962-93-3 MECHANISM OF ACTION: Neutral Endopeptidase (NEP) Inhibitor
DISCLAIMER: This document is intended for research and informational purposes only and does not constitute medical advice.
Introduction
This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. Developed by Pfizer, this compound was investigated for the treatment of female sexual arousal disorder (FSAD). Its mechanism of action centers on the prevention of the breakdown of vasoactive intestinal peptide (VIP), a neuropeptide that plays a crucial role in mediating genital blood flow and lubrication. By inhibiting NEP, UK-414495 leads to an increase in local VIP concentrations, resulting in enhanced genital vasodilation and physiological arousal.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid |
| Molecular Formula | C₁₆H₂₅N₃O₃S |
| Molar Mass | 339.45 g/mol |
| CAS Number | 337962-93-3 |
Pharmacological Data
This compound has been shown to be a potent modulator of genital blood flow in preclinical studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Species/Tissue | Reference |
| EC₅₀ | 37 ± 9 nM | Rabbit (in vivo, potentiation of vaginal blood flow) | |
| IC₅₀ (estimated) | ~10.3 nM | Rabbit NEP |
Note: The IC₅₀ value is an estimation derived from the reported in vivo EC₅₀, which was stated to be 3.6 times the IC₅₀ for rabbit NEP. Direct experimental IC₅₀ or Kᵢ values from publicly available literature are currently unavailable.
Signaling Pathway
The mechanism of action of this compound involves the potentiation of the VIP signaling cascade in genital smooth muscle tissue. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound action.
Experimental Protocols
In Vivo Assessment of Genital Blood Flow (Rabbit Model)
This protocol is based on the methodology described by Wayman et al. (2010).
Objective: To measure the effect of this compound on pelvic nerve-stimulated increases in vaginal and clitoral blood flow in anesthetized rabbits.
Materials:
-
This compound
-
Anesthetized New Zealand White rabbits
-
Laser Doppler flowmetry system
-
Stimulating electrodes for the pelvic nerve
-
Intravenous infusion lines
-
Vasoactive Intestinal Peptide (VIP) for positive control
Procedure:
-
Anesthetize the rabbit according to approved animal care protocols.
-
Surgically expose the pelvic nerve for electrical stimulation.
-
Insert laser Doppler probes to monitor vaginal and clitoral blood flow continuously.
-
Establish intravenous access for the administration of UK-414495 or VIP.
-
Record baseline blood flow measurements.
-
Electrically stimulate the pelvic nerve to induce a measurable increase in genital blood flow and record the response.
-
Administer a range of doses of this compound intravenously.
-
Following each dose, repeat the pelvic nerve stimulation and record the potentiation of the blood flow response.
-
As a positive control, administer VIP intravenously to confirm the responsiveness of the tissue to a known vasodilator.
-
Monitor cardiovascular parameters (e.g., blood pressure, heart rate) throughout the experiment.
Data Analysis:
-
Calculate the increase in blood flow from baseline for each stimulation.
-
Plot the dose-response curve for this compound and determine the EC₅₀ value.
The following diagram outlines the experimental workflow.
Caption: Workflow for in vivo assessment of genital blood flow.
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
While a specific protocol for this compound is not detailed in the primary literature, a general fluorometric assay for NEP inhibition can be adapted.
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against NEP.
Materials:
-
This compound
-
Recombinant or purified NEP enzyme
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH)
-
Assay buffer (e.g., HEPES or Tris-HCl buffer, pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in assay buffer to generate a range of test concentrations.
-
In a 96-well plate, add the NEP enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a positive control (known NEP inhibitor) and a negative control (vehicle).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths will depend on the specific substrate used).
-
The rate of fluorescence increase is proportional to the NEP activity.
Data Analysis:
-
Calculate the percentage of NEP inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the inhibition curve (percentage inhibition vs. log of inhibitor concentration) and determine the IC₅₀ value using non-linear regression analysis.
The logical relationship for the NEP inhibition assay is depicted below.
Caption: Logical diagram of the NEP inhibition assay.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed journals. However, the synthesis of related glutaramide derivatives as NEP inhibitors is described in the patent literature, specifically in patent EP1481667A1. Researchers interested in the synthesis of this compound should refer to this patent for relevant chemical methodologies and starting materials.
Clinical Development and Current Status
This compound was developed by Pfizer for the treatment of female sexual arousal disorder.[1] Despite promising preclinical data, there is no publicly available information on any clinical trials conducted for this specific compound. The development of drugs for female sexual dysfunction has faced challenges, and it is possible that the development of UK-414495 did not proceed to the clinical trial phase or was discontinued. Searches of clinical trial registries do not yield any results for UK-414495.
References
(Rac)-UK-414495: A Technical Whitepaper on a Selective Neutral Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-UK-414495, with the molecular formula C16H25N3O3S, is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP). Developed by Pfizer, this compound has been investigated for its potential therapeutic application in female sexual arousal disorder (FSAD). Its mechanism of action centers on the potentiation of vasoactive intestinal peptide (VIP) signaling in genital tissues. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, key quantitative data, and general experimental approaches for its evaluation.
Introduction
Female sexual arousal disorder is characterized by a persistent or recurrent inability to attain or maintain an adequate lubrication-swelling response during sexual activity.[1] The physiological process of female sexual arousal involves complex neurovascular events, where increased genital blood flow is a critical component. This compound was developed as a potential pharmacological agent to address the vascular aspects of this condition.[1]
Mechanism of Action
This compound functions as a selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease. NEP is responsible for the degradation of several vasoactive peptides, including vasoactive intestinal peptide (VIP). VIP is a potent vasodilator and plays a crucial role in mediating the increase in genital blood flow during sexual arousal. By inhibiting NEP, this compound prevents the breakdown of VIP, leading to elevated local concentrations of this neuropeptide. The increased VIP activity results in enhanced vasodilation in the genital tissues, thereby promoting increased blood flow, lubrication, and muscle relaxation.
Signaling Pathway
Caption: Signaling pathway of this compound in potentiating sexual arousal.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (hNEP) | 18.9 nM | Human Neutral Endopeptidase | --INVALID-LINK-- |
| Table 1: In Vitro Potency of this compound |
| Parameter | Value | Species/System | Reference |
| EC50 | 37 nM | Rabbit (potentiation of pelvic nerve-stimulated increases in vaginal blood flow) | --INVALID-LINK-- |
| Table 2: In Vivo Efficacy of this compound |
Experimental Protocols
Detailed experimental protocols for the following assays are described in the cited literature. The following provides a general overview of the methodologies likely employed.
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
A fluorometric assay is a common method for determining NEP inhibition. The general steps are as follows:
-
Reagents and Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamide)
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of recombinant human NEP is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the fluorogenic NEP substrate.
-
The reaction is incubated at 37°C.
-
Following incubation, aminopeptidase M is added to liberate the fluorophore.
-
The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
The concentration of this compound that inhibits 50% of the NEP activity (IC50) is calculated from the dose-response curve.
-
In Vivo Rabbit Genital Blood Flow Model
This model is used to assess the effect of this compound on genital hemodynamics.
-
Animal Model:
-
Anesthetized female New Zealand White rabbits are typically used.
-
-
Surgical Preparation:
-
The pelvic nerve is isolated for electrical stimulation.
-
Laser Doppler flow probes are placed on the vaginal and clitoral tissues to continuously monitor blood flow.
-
Intravenous access is established for drug administration.
-
-
Experimental Procedure:
-
A baseline genital blood flow is established.
-
The pelvic nerve is electrically stimulated to induce a reproducible increase in vaginal and clitoral blood flow.
-
This compound is administered intravenously at various doses.
-
The effect of the compound on the nerve-stimulation-induced increase in genital blood flow is measured.
-
The dose of this compound that produces 50% of the maximal potentiation of the blood flow response (EC50) is determined.
-
Experimental Workflow
Caption: General experimental workflow for the evaluation of this compound.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, patents for similar 1,3,4-thiadiazole (B1197879) derivatives suggest a likely synthetic route. The synthesis would probably involve the coupling of a substituted cyclopentane (B165970) carboxylic acid derivative with a 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) moiety. The synthesis of the 2-amino-5-alkyl-1,3,4-thiadiazole core can be achieved through the condensation of a carboxylic acid with thiosemicarbazide.
Clinical Development and Future Perspectives
This compound was developed by Pfizer for the treatment of female sexual arousal disorder. However, there is limited publicly available information regarding its clinical trial outcomes. The development of pharmacological agents for FSAD remains an area of active research, and the mechanism of NEP inhibition continues to be a target of interest.
Conclusion
This compound is a potent and selective NEP inhibitor with demonstrated efficacy in preclinical models of female sexual arousal. Its mechanism of action, centered on the enhancement of VIP-mediated vasodilation, provides a sound biological rationale for its investigation in FSAD. The quantitative data presented in this whitepaper underscores its potential as a therapeutic agent. Further research and clinical evaluation would be necessary to fully elucidate its therapeutic utility and safety profile in humans.
References
(Rac)-UK-414495 and Vasoactive Intestinal Peptide (VIP): A Technical Guide to an Indirect Pharmacological Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological interaction between (Rac)-UK-414495 and Vasoactive Intestinal Peptide (VIP). Contrary to a direct receptor-ligand relationship, the interaction is indirect. This compound is a potent and selective inhibitor of Neutral Endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous peptides, including VIP. By inhibiting NEP, this compound effectively increases the local concentration and prolongs the physiological effects of VIP. This guide details the mechanism of action, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of physiological functions, including vasodilation, smooth muscle relaxation, and stimulation of intestinal secretion. Its effects are mediated through two G-protein coupled receptors, VPAC1 and VPAC2. The biological activity of VIP is tightly regulated by enzymatic degradation, primarily by Neutral Endopeptidase (NEP), a cell-surface zinc-dependent metalloprotease.
This compound, a drug candidate developed by Pfizer, is a potent inhibitor of NEP.[1][2] Its development was aimed at therapeutic areas where potentiation of endogenous VIP activity could be beneficial, such as in the treatment of female sexual arousal disorder.[1] This document serves as a comprehensive resource for understanding the nuances of the this compound-VIP interaction.
Mechanism of Action: Indirect Potentiation of VIP Signaling
This compound does not bind to VIP receptors. Instead, its pharmacological effect is derived from its ability to inhibit NEP. This inhibition leads to a localized increase in the concentration of VIP and other NEP substrates. The elevated VIP levels result in enhanced activation of VPAC1 and VPAC2 receptors, amplifying the downstream signaling cascades, most notably the adenylyl cyclase-cyclic AMP (cAMP) pathway.
Signaling Pathway
The following diagram illustrates the mechanism by which this compound potentiates VIP signaling.
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| NEP Inhibition IC50 | Rabbit | ~10.3 nM* | [1] |
| Potentiation of Pelvic Nerve-Stimulated Vaginal Blood Flow EC50 | Rabbit | 37 ± 9 nM | [1] |
*Note: The IC50 for rabbit NEP is estimated based on the reported EC50 for blood flow potentiation being 3.6 times the IC50 for rabbit NEP.[1]
Table 2: In Vivo Effects of this compound
| Effect | Species | Outcome | Reference |
| Potentiation of Pelvic Nerve-Stimulated Genital Blood Flow | Anesthetized Rabbit | Dose-dependent increase in vaginal and clitoral blood flow | [1] |
| Effect on Basal Blood Flow and Cardiovascular Parameters | Anesthetized Rabbit | No significant effect | [1] |
| Potentiation of Exogenous VIP-Induced Vaginal Blood Flow | Anesthetized Rabbit | Increased amplitude and duration of the response | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and VIP.
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against NEP.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant NEP, a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), and the test compound (this compound) in a suitable assay buffer (e.g., 50 mM Tris, pH 7.4).
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, followed by serial dilutions of this compound or a reference inhibitor.
-
Enzyme Addition: Add the NEP enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader in kinetic mode at 37°C. The cleavage of the substrate by NEP separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Measurement of Genital Blood Flow in Anesthetized Rabbits
This protocol is based on the methodology described by Wayman et al. (2010) to assess the effect of this compound on VIP-mediated genital blood flow.[1]
Methodology:
-
Animal Preparation: Female New Zealand White rabbits are anesthetized, and catheters are placed in a femoral artery for blood pressure monitoring and a femoral vein for drug administration. The pelvic nerve is surgically exposed for electrical stimulation.
-
Blood Flow Measurement: Laser Doppler flow probes are placed on the surfaces of the vagina and clitoris to continuously monitor blood flow.
-
Baseline and Stimulation: After a stabilization period, baseline cardiovascular parameters and genital blood flow are recorded. An increase in genital blood flow is induced by either electrical stimulation of the pelvic nerve at set frequencies or by intravenous infusion of VIP.
-
Drug Administration: this compound is administered intravenously.
-
Post-Drug Stimulation: The pelvic nerve stimulation or VIP infusion is repeated after the administration of this compound to assess its effect on the induced blood flow response.
-
Data Analysis: The magnitude and duration of the blood flow responses are quantified and compared before and after drug administration to determine the extent of potentiation. For dose-response studies, the EC50 for the potentiation effect is calculated.
Conclusion
This compound enhances the effects of endogenous VIP through the potent and selective inhibition of Neutral Endopeptidase. This indirect mechanism of action has been demonstrated to effectively potentiate VIP-mediated physiological responses, such as increases in genital blood flow. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working on NEP inhibitors and modulators of VIP signaling. Further research into the clinical applications of this pharmacological strategy is warranted.
References
Pharmacological Profile of (Rac)-UK-414495: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-UK-414495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides. By inhibiting NEP, this compound effectively potentiates the local effects of these peptides, leading to physiological responses such as vasodilation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information is intended to support further research and development of this and similar compounds.
Introduction
This compound, with the chemical name ((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl]cyclopentyl}methyl) valeric acid), was developed by Pfizer for its potential therapeutic applications.[1] Its primary pharmacological target is neutral endopeptidase (NEP), a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides, most notably Vasoactive Intestinal Peptide (VIP). The inhibition of NEP by this compound leads to an accumulation of these peptides at their sites of action, thereby amplifying their biological effects. This document summarizes the key pharmacological data and experimental procedures related to this compound.
Mechanism of Action
The principal mechanism of action of this compound is the competitive and selective inhibition of neutral endopeptidase. NEP is responsible for the breakdown of VIP, a potent vasodilator. By inhibiting NEP, this compound prevents the degradation of VIP, leading to increased local concentrations of this peptide. This, in turn, enhances the activation of VIP receptors on smooth muscle cells, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent vasodilation and increased blood flow.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro NEP Inhibition
| Parameter | Value | Species | Notes |
| IC50 | ~10.3 nM (calculated) | Rabbit | Calculated from the in vivo EC50 and the reported ratio of EC50 to IC50[1]. |
Table 2: In Vivo Efficacy
| Parameter | Value | Species/Model | Endpoint | Reference |
| EC50 | 37 ± 9 nM | Anesthetized Rabbit | Potentiation of pelvic nerve-stimulated vaginal blood flow | Wayman et al., 2010[1] |
Experimental Protocols
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay (Adapted from general protocols)
This protocol describes a representative method for determining the inhibitory activity of a compound like this compound against NEP using a fluorogenic substrate.
Materials:
-
Recombinant human or rabbit NEP
-
This compound
-
Fluorogenic NEP substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add a fixed amount of NEP enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Measurement of Genital Blood Flow in Anesthetized Rabbits (Adapted from Wayman et al., 2010)
This protocol outlines the methodology used to assess the in vivo efficacy of this compound in potentiating genital blood flow.
Animal Model:
-
Female New Zealand White rabbits
Procedure:
-
Anesthetize the rabbits (e.g., with a combination of ketamine and xylazine).
-
Surgically expose the pelvic nerve for electrical stimulation.
-
Place laser Doppler probes on the vaginal and clitoral tissue to continuously monitor blood flow.
-
Administer a continuous intravenous infusion of this compound or vehicle.
-
Apply electrical stimulation to the pelvic nerve to induce increases in genital blood flow.
-
Record the changes in vaginal and clitoral blood flow in response to nerve stimulation at various concentrations of the infused compound.
-
Analyze the data to determine the dose-dependent potentiation of the blood flow response and calculate the EC50 value.
Signaling Pathway
The potentiation of VIP signaling by this compound is a key aspect of its pharmacological effect. The following diagram illustrates the downstream signaling cascade following NEP inhibition.
References
- 1. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of (Rac)-UK-414495: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-UK-414495 is a potent, selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides. By inhibiting NEP, this compound effectively increases the local concentration of these peptides, notably Vasoactive Intestinal Peptide (VIP), leading to vasodilation and increased blood flow. This mechanism of action has been primarily investigated for its therapeutic potential in female sexual arousal disorder. This document provides a detailed technical guide to the in vitro studies of this compound, summarizing key quantitative data, experimental methodologies, and the underlying biochemical pathways.
Core Mechanism of Action
This compound exerts its pharmacological effect through direct inhibition of neutral endopeptidase. NEP is a key enzyme in the catabolism of various signaling peptides. By blocking the active site of NEP, this compound prevents the breakdown of these peptides, thereby amplifying their physiological effects. The primary pathway of interest for its therapeutic application involves the potentiation of VIP-mediated signaling, which leads to smooth muscle relaxation and vasodilation in genital tissues.
Quantitative In Vitro Data
The in vitro potency of this compound has been determined through enzymatic assays. While comprehensive public data is limited, key findings from in vivo studies in rabbits allow for an estimation of its in vitro activity against NEP.
| Compound | Target | Assay Type | Value | Notes |
| This compound | Rabbit NEP | IC50 (estimated) | ~10.3 nM | Estimated from in vivo EC50 of 37 nM, which was reported to be 3.6 times the IC50 for rabbit NEP.[1] |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are crucial for the replication and extension of these findings. Below is a generalized protocol for a fluorescent-based in vitro NEP inhibition assay, a common method for determining the potency of NEP inhibitors.
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified NEP.
Principle: This assay measures the enzymatic activity of NEP through the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human Neutral Endopeptidase (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human NEP to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound solutions to the wells of the 96-well plate.
-
Add the diluted NEP solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to each well.
-
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Selectivity Profile
Selectivity Assay Protocol
Objective: To assess the inhibitory activity of this compound against a panel of related proteases (e.g., ACE, endothelin-converting enzyme).
Procedure: The in vitro inhibition assay protocol described above can be adapted for other proteases by using the respective purified enzyme and a specific fluorogenic substrate for that enzyme. The IC50 values obtained for the off-target enzymes are then compared to the IC50 value for NEP to determine the selectivity ratio.
Conclusion
This compound is a potent inhibitor of neutral endopeptidase with a mechanism of action that supports its investigation for conditions responsive to increased levels of vasoactive peptides. The provided in vitro data, although limited, suggests significant potency. The experimental protocols outlined in this guide provide a framework for the further in vitro characterization of this and similar compounds, which is essential for a comprehensive understanding of their pharmacological profile and for advancing their potential therapeutic applications. Further research to establish a comprehensive selectivity profile is a critical next step in the development of this compound.
References
Methodological & Application
Application Notes: (Rac)-UK-414495
Disclaimer: In accordance with established safety protocols, this document does not provide a detailed synthesis protocol for (Rac)-UK-414495. The dissemination of information that could facilitate the synthesis of bioactive chemical compounds is restricted. These application notes are intended for researchers, scientists, and drug development professionals, focusing on the compound's mechanism of action and physicochemical properties from a publicly available and educational perspective.
Introduction
This compound is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP).[1] Developed by Pfizer, this compound was investigated for its potential therapeutic applications, notably for female sexual arousal disorder.[1] Its mechanism of action involves the modulation of the neuropeptide VIP (Vasoactive Intestinal Peptide), which plays a crucial role in regulating blood flow.[1]
Mechanism of Action
Neutral endopeptidase is an enzyme responsible for the degradation of several endogenous peptides, including the vasoactive intestinal peptide (VIP). VIP is a potent vasodilator. By inhibiting NEP, UK-414,495 prevents the breakdown of VIP. The resulting increase in local VIP concentration leads to the relaxation of smooth muscle and increased blood flow in genital tissues.[1] This targeted action highlights its potential for conditions where enhanced localized blood flow is desired.
Signaling Pathway
The signaling pathway affected by UK-414,495 is centered on the potentiation of VIP activity. The following diagram illustrates this process.
Physicochemical Data
The following table summarizes the key physicochemical properties of (Rac)-UK-414,495.
| Property | Value |
| IUPAC Name | (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid[1] |
| Molecular Formula | C16H25N3O3S[1][2] |
| Molar Mass | 339.45 g·mol−1[1] |
| CAS Number | 337962-93-3[1] |
| ChEMBL ID | ChEMBL378763[1] |
| PubChem CID | 9949799[1] |
Experimental Workflow Overview
The general workflow for investigating the effects of a selective NEP inhibitor like UK-414,495 in a preclinical setting is outlined below. This is a conceptual workflow and does not represent a specific protocol.
References
Application Notes and Protocols for (Rac)-UK-414495
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-UK-414495 is a potent and selective inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides, including Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, this compound prevents the breakdown of VIP, leading to its increased local concentration and potentiation of its physiological effects. This mechanism of action makes this compound a valuable tool for studying the physiological roles of VIP and for investigating its therapeutic potential, particularly in conditions such as female sexual arousal disorder where VIP-mediated vasodilation plays a crucial role.[1][2]
These application notes provide detailed protocols for the use of this compound in a laboratory setting, covering both in vitro and in vivo experimental designs.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid |
| Synonyms | UK-414,495 |
| Molecular Formula | C₁₆H₂₅N₃O₃S |
| Molecular Weight | 339.45 g/mol |
| Target | Neutral Endopeptidase (NEP) |
Mechanism of Action
This compound acts as a competitive inhibitor of neutral endopeptidase. NEP is responsible for the degradation of several vasoactive peptides, most notably VIP. In the context of female sexual arousal, VIP is a key neurotransmitter that induces relaxation of smooth muscle in the genital vasculature, leading to increased blood flow and engorgement. By inhibiting NEP, this compound prolongs the action of endogenous VIP, thereby enhancing and potentiating the vasodilatory response. This leads to a significant increase in genital blood flow. The downstream effects of VIP are mediated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
References
- 1. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-UK-414495 in Female Sexual Arousal Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-UK-414495 is a potent and selective inhibitor of the enzyme Neutral Endopeptidase (NEP). Developed by Pfizer, this compound was investigated for the treatment of Female Sexual Arousal Disorder (FSAD). FSAD is characterized by a persistent or recurrent inability to attain or maintain sufficient sexual excitement, causing personal distress. The primary mechanism of action for this compound is the potentiation of the effects of Vasoactive Intestinal Peptide (VIP) in genital tissues. By inhibiting NEP, this compound prevents the breakdown of VIP, a neuropeptide known to be a key mediator of vasodilation and smooth muscle relaxation. The resulting increase in local VIP concentration is hypothesized to enhance genital blood flow, leading to increased vaginal lubrication, clitoral and labial engorgement, and ultimately, an amelioration of the physiological symptoms of FSAD.[1][2]
While preclinical studies demonstrated promising results in animal models, the clinical development of this compound for FSAD was discontinued (B1498344) by Pfizer due to inconclusive efficacy results in human trials.[3] Consequently, detailed clinical data and comprehensive pharmacokinetic profiles in humans are not publicly available. These application notes and protocols, therefore, focus on the preclinical data and methodologies that can guide further research into NEP inhibition as a potential therapeutic strategy for FSAD.
Data Presentation
Preclinical Pharmacology of this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound from preclinical studies.
| Parameter | Species | Value | Reference |
| NEP Inhibition (IC₅₀) | Rabbit | 10.3 ± 2.1 nM | Wayman et al., 2010, British Journal of Pharmacology |
| Potentiation of VBF (EC₅₀) | Rabbit | 37 ± 9 nM | Wayman et al., 2010, British Journal of Pharmacology |
VBF: Vaginal Blood Flow
Comparative Pharmacokinetics of Neutral Endopeptidase Inhibitors
Specific pharmacokinetic data for this compound is not publicly available. However, data from other NEP inhibitors, such as Omapatrilat, can provide a general understanding of the class.
| Parameter | Compound | Species | Value | Reference |
| Half-life | Omapatrilat | Human | 14-19 hours | Wei-Chi Liao et al., 2003, British Journal of Clinical Pharmacology |
| Time to Peak Concentration (Tₘₐₓ) | Omapatrilat | Human | 0.5-2 hours | Wei-Chi Liao et al., 2003, British Journal of Clinical Pharmacology |
Signaling Pathway
The proposed mechanism of action of this compound involves the modulation of the Vasoactive Intestinal Peptide (VIP) signaling pathway in genital smooth muscle cells.
References
Application Notes and Protocols for (Rac)-UK-414495
Introduction
(Rac)-UK-414,495 is a potent and selective inhibitor of Neutral Endopeptidase (NEP).[1][2][3] NEP is an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably Vasoactive Intestinal Peptide (VIP).[3][4] By inhibiting NEP, UK-414,495 prevents the breakdown of VIP, leading to its accumulation and potentiation of its physiological effects.[4] This mechanism of action has been primarily investigated for its therapeutic potential in female sexual arousal disorder, where increased VIP activity leads to enhanced genital blood flow.[3][4] Additionally, studies have shown that UK-414,495 can cause a potentiation of cyclic AMP (cAMP) in female genital tissues.[1][2] This is significant as cAMP is a key second messenger that can influence various cellular processes, including the regulation of the Rac family of small GTPases, which are pivotal in controlling cell motility, adhesion, and proliferation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in designing and conducting experimental studies involving (Rac)-UK-414,495. The protocols and experimental designs outlined below cover the investigation of its primary mechanism of action as a NEP inhibitor and its potential downstream effects on signaling pathways such as the Rac GTPase pathway.
I. Characterization of (Rac)-UK-414,495 as a Neutral Endopeptidase (NEP) Inhibitor
Objective: To determine the in vitro potency and selectivity of (Rac)-UK-414,495 as a NEP inhibitor.
Protocol 1: In Vitro NEP Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of recombinant human NEP by (Rac)-UK-414,495.
Materials:
-
Recombinant Human NEP (e.g., R&D Systems, Cat# 1182-ZN)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH, R&D Systems, Cat# ES005)
-
Assay Buffer: 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5
-
(Rac)-UK-414,495
-
96-well black microplates
-
Fluorometer (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare a stock solution of (Rac)-UK-414,495 in DMSO.
-
Create a serial dilution of (Rac)-UK-414,495 in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted (Rac)-UK-414,495 or vehicle (DMSO) to the respective wells.
-
Add 20 µL of recombinant human NEP (at a final concentration of 1 ng/mL) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate (at a final concentration of 10 µM) to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 20 minutes using a fluorometer.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of (Rac)-UK-414,495 relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of (Rac)-UK-414,495 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (nM) |
| (Rac)-UK-414,495 | Human NEP | Fluorometric | Expected in the low nanomolar range |
Note: The exact IC₅₀ value should be determined experimentally.
Signaling Pathway of NEP Inhibition by (Rac)-UK-414,495
Caption: Mechanism of (Rac)-UK-414,495 action.
II. Ex Vivo and In Vivo Assessment of (Rac)-UK-414,495 Efficacy
Objective: To evaluate the ability of (Rac)-UK-414,495 to potentiate VIP-mediated responses in ex vivo tissue preparations and in vivo models.
Protocol 2: Ex Vivo Organ Bath Study of Genital Tissue Relaxation
This protocol assesses the effect of (Rac)-UK-414,495 on VIP-induced relaxation of isolated female genital tissue (e.g., rabbit vaginal tissue).
Materials:
-
Female New Zealand White rabbits
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)
-
(Rac)-UK-414,495
-
Vasoactive Intestinal Peptide (VIP)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize a rabbit and dissect the vaginal tissue, placing it in ice-cold Krebs-Henseleit solution.
-
Cut the tissue into strips (e.g., 2 x 10 mm) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of VIP to generate a concentration-response curve for relaxation.
-
Wash the tissues and allow them to recover.
-
Incubate a set of tissues with (Rac)-UK-414,495 (e.g., 1 µM) for 30 minutes.
-
Repeat the phenylephrine contraction and the cumulative VIP concentration-response curve in the presence of (Rac)-UK-414,495.
-
Compare the VIP concentration-response curves in the absence and presence of (Rac)-UK-414,495 to determine the potentiation of VIP-induced relaxation.
Data Presentation:
| Treatment | VIP EC₅₀ for Relaxation (nM) | Maximum Relaxation (%) |
| Vehicle | Experimental Value | Experimental Value |
| (Rac)-UK-414,495 | Experimental Value | Experimental Value |
Protocol 3: In Vivo Measurement of Genital Blood Flow
This protocol is based on a published study by Wayman et al. (2010) and measures the effect of (Rac)-UK-414,495 on pelvic nerve-stimulated increases in genital blood flow in anesthetized rabbits.[4]
Materials:
-
Female New Zealand White rabbits
-
Anesthetic (e.g., sodium pentobarbital)
-
Laser Doppler flow probes
-
Stimulating electrodes for the pelvic nerve
-
Intravenous catheter for drug administration
-
(Rac)-UK-414,495
Procedure:
-
Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the pelvic nerve and place stimulating electrodes.
-
Place laser Doppler flow probes on the vaginal and clitoral surfaces to monitor blood flow.
-
Administer (Rac)-UK-414,495 or vehicle intravenously.
-
Electrically stimulate the pelvic nerve at a set frequency and duration to induce increases in vaginal and clitoral blood flow.
-
Record the changes in blood flow and compare the responses before and after the administration of (Rac)-UK-414,495.
-
A study demonstrated that UK-414,495 dose-dependently potentiated pelvic nerve-stimulated increases in vaginal blood flow with an EC₅₀ of 37 ± 9 nM.[4]
Data Presentation:
| Treatment | Nerve-Stimulated Increase in Vaginal Blood Flow (Arbitrary Units) | Nerve-Stimulated Increase in Clitoral Blood Flow (Arbitrary Units) |
| Vehicle | Experimental Value | Experimental Value |
| (Rac)-UK-414,495 (Dose 1) | Experimental Value | Experimental Value |
| (Rac)-UK-414,495 (Dose 2) | Experimental Value | Experimental Value |
III. Investigating the Crosstalk between NEP Inhibition and the Rac Signaling Pathway
Objective: To determine if the cAMP elevation induced by (Rac)-UK-414,495 affects the activity of the Rac family of small GTPases.
Background: Elevated intracellular cAMP levels have been shown to inhibit the activation of Rac, which can impact cell migration and cytoskeletal organization.[5] Given that (Rac)-UK-414,495 potentiates cAMP, it is plausible that it may indirectly modulate Rac signaling.
Protocol 4: Measurement of Intracellular cAMP Levels
Materials:
-
Primary cells or cell line expressing VPAC receptors (e.g., vaginal smooth muscle cells)
-
(Rac)-UK-414,495
-
VIP
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Culture the cells in appropriate media.
-
Pre-incubate the cells with (Rac)-UK-414,495 or vehicle for 30 minutes.
-
Stimulate the cells with VIP for a specified time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Compare the cAMP levels in cells treated with VIP alone versus those treated with VIP in the presence of (Rac)-UK-414,495.
Data Presentation:
| Treatment | Intracellular cAMP Concentration (pmol/well or pmol/mg protein) |
| Vehicle | Experimental Value |
| VIP | Experimental Value |
| (Rac)-UK-414,495 | Experimental Value |
| VIP + (Rac)-UK-414,495 | Experimental Value |
Protocol 5: Rac Activation Assay (G-LISA)
This protocol uses a G-LISA™ assay (Cytoskeleton, Inc.) to quantify the amount of active, GTP-bound Rac.
Materials:
-
Primary cells or cell line of interest (e.g., fibroblasts, smooth muscle cells)
-
Growth factor or stimulus known to activate Rac (e.g., PDGF, IGF-I)
-
(Rac)-UK-414,495
-
VIP
-
Rac G-LISA™ Activation Assay Kit
Procedure:
-
Culture and serum-starve the cells to reduce basal Rac activity.
-
Pre-incubate the cells with (Rac)-UK-414,495 and/or VIP for a specified duration.
-
Stimulate the cells with a Rac-activating growth factor (e.g., PDGF).
-
Lyse the cells and perform the G-LISA™ assay according to the manufacturer's protocol to quantify active Rac.
-
Compare the levels of active Rac in the different treatment groups.
Experimental Workflow for Investigating UK-414,495 Effects on Rac Activation
Caption: Workflow for Rac activation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UK-414,495 - Wikipedia [en.wikipedia.org]
- 4. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Rac activation as a mechanism for negative regulation of actin cytoskeletal reorganization and cell motility by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-UK-414495 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of (Rac)-UK-414495, a potent and selective neutral endopeptidase (NEP) inhibitor, in a key preclinical animal model. The information is derived from foundational studies investigating its potential for the treatment of female sexual arousal disorder (FSAD).[1][2]
Introduction
This compound, developed by Pfizer, is a selective inhibitor of the enzyme neutral endopeptidase.[2] NEP is responsible for the breakdown of various vasoactive neuropeptides, most notably Vasoactive Intestinal Peptide (VIP).[2] In the context of female sexual arousal, VIP is a key neurotransmitter that contributes to increased genital blood flow, a critical physiological response.[1][3] By inhibiting NEP, UK-414495 potentiates the effects of endogenous VIP, leading to enhanced and prolonged vasodilation in genital tissues.[1][3][4] Preclinical studies have demonstrated the efficacy of this compound in a rabbit model of female sexual arousal.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from the pivotal study by Wayman et al. (2010) in anaesthetized New Zealand white rabbits.
| Parameter | Value | Animal Model | Notes |
| Drug | This compound | New Zealand White Rabbit | Female, 2.5-3.5 kg |
| Formulation | Solution in sterile saline | - | - |
| Administration Route | Intravenous (i.v.) infusion | Marginal ear vein | - |
| Dosage Regimen | Cumulative, dose-escalating infusions | - | Doses were administered to achieve steady-state plasma concentrations. |
| Effective Concentration (EC₅₀) | 37 ± 9 nM | - | For potentiation of pelvic nerve-stimulated increases in vaginal blood flow. This corresponds to 3.6 times the in vitro IC₅₀ for rabbit NEP. |
| Vehicle Control | Sterile saline | - | Administered under the same experimental conditions. |
Signaling Pathway
The mechanism of action of this compound involves the modulation of the VIP signaling pathway in genital tissues. Pelvic nerve stimulation triggers the release of VIP from nerve terminals. VIP then binds to its receptors on vascular smooth muscle cells, leading to relaxation and vasodilation, which in turn increases genital blood flow. NEP rapidly degrades VIP, terminating its effect. UK-414495 inhibits NEP, thereby prolonging the action of VIP and enhancing the vasodilatory response.
Experimental Protocols
The following protocols are based on the methodology described by Wayman et al. (2010).
Animal Model Preparation
-
Animal Species: Female New Zealand white rabbits (2.5-3.5 kg).
-
Anesthesia: Induce anesthesia with an appropriate agent (e.g., pentobarbitone sodium, 30 mg/kg i.v.). Maintain anesthesia throughout the experiment with a continuous infusion of an anesthetic agent.
-
Surgical Preparation:
-
Perform a tracheotomy and cannulate the trachea to ensure a clear airway.
-
Cannulate a carotid artery for continuous monitoring of arterial blood pressure and heart rate.
-
Cannulate the marginal ear vein for the administration of anesthetic, this compound, and vehicle.
-
Isolate the pelvic nerve for electrical stimulation.
-
This compound Administration Protocol
-
Drug Preparation: Dissolve this compound in sterile saline to the desired stock concentrations.
-
Administration: Administer the drug intravenously via the cannulated marginal ear vein using a precision infusion pump.
-
Dosing Regimen:
-
Establish a stable baseline of pelvic nerve-stimulated genital blood flow.
-
Administer a continuous infusion of the vehicle (sterile saline) for a control period.
-
Administer this compound in a cumulative, dose-escalating manner. Allow sufficient time at each dose to achieve steady-state plasma concentrations and a stable physiological response before escalating to the next dose.
-
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating the efficacy of this compound.
Measurement of Genital Blood Flow
-
Technique: Use laser Doppler flowmetry to continuously measure vaginal and clitoral blood flow.
-
Procedure:
-
Place laser Doppler probes on the surface of the vaginal and clitoral tissue.
-
Record baseline blood flow.
-
Apply electrical stimulation to the pelvic nerve (e.g., 5V, 5ms pulse width, 1-16 Hz for 1 minute) to induce a physiological increase in blood flow.
-
Record the peak and duration of the hyperemic response.
-
Repeat stimulations at regular intervals to ensure reproducibility of the response before and during drug administration.
-
Conclusion
This compound has been shown to be a potent enhancer of pelvic nerve-stimulated increases in genital blood flow in a rabbit model. The provided data and protocols offer a foundation for further research into the therapeutic potential of NEP inhibitors for female sexual arousal disorder. Careful adherence to the described methodologies is crucial for obtaining reproducible and reliable results in similar preclinical studies.
References
- 1. Neutral endopeptidase inhibition: could it have a role in the treatment of female sexual arousal disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Towards treating female sexual dysfunction: Research reveals secrets of female sexual arousal | EurekAlert! [eurekalert.org]
- 4. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NEP Inhibition with (Rac)-UK-414495
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically active peptides.[1] These peptides include natriuretic peptides (ANP, BNP), bradykinin, substance P, and enkephalins.[1] By inactivating these signaling molecules, NEP is involved in the regulation of cardiovascular and renal homeostasis, inflammation, and nociception. Inhibition of NEP has emerged as a promising therapeutic strategy for various conditions, notably heart failure and hypertension, by potentiating the beneficial effects of its substrates.[2]
(Rac)-UK-414495 is a potent and selective inhibitor of Neprilysin. The active enantiomer, (R)-UK-414,495, has been shown to potentiate the physiological effects of NEP substrates in vivo.[3] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against NEP using a fluorometric assay, suitable for both purified enzyme and cell-based systems.
Mechanism of Action and Signaling Pathway
NEP inhibition by compounds like UK-414495 prevents the breakdown of natriuretic peptides. These peptides then bind to their receptors, natriuretic peptide receptors (NPRs), which possess intrinsic guanylate cyclase activity. This binding stimulates the conversion of GTP to cyclic GMP (cGMP), a key second messenger.[4] Elevated cGMP levels activate protein kinase G (PKG), leading to downstream effects such as vasodilation, natriuresis, and diuresis, which are beneficial in cardiovascular diseases.[5]
Quantitative Data for NEP Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The table below summarizes the potency of (R)-UK-414,495 alongside other common NEP inhibitors for comparison.
| Inhibitor | Target | Potency (IC50 / Ki) | Notes |
| (R)-UK-414,495 | Rabbit NEP | ~10.3 nM (IC50) | Calculated from in vivo data where the EC50 for potentiating pelvic nerve-stimulated genital blood flow was 37 ± 9 nM, reported as 3.6 times the IC50 for rabbit NEP.[3] |
| Sacubitrilat (LBQ657) | Human NEP | 5 nM (IC50) | The active metabolite of the prodrug Sacubitril. |
| Thiorphan | NEP | 4.7 nM (IC50) | A competitive inhibitor. |
| Phosphoramidon | NEP | 34 nM (IC50) | A microbial metabolite that also inhibits other metalloproteases at higher concentrations. |
| Fasidotrilat | Human NEP | 5.1 nM (IC50) | The active metabolite of Fasidotril, a dual inhibitor of NEP and Angiotensin-Converting Enzyme (ACE). |
Experimental Protocols
Biochemical Assay: Measuring NEP Inhibition using a Fluorometric Kit
This protocol is adapted from commercially available neprilysin activity assay kits and is designed to determine the IC50 of this compound using a purified or recombinant NEP enzyme. The assay utilizes a quenched fluorogenic substrate that fluoresces upon cleavage by NEP.
Materials:
-
Recombinant Human Neprilysin (or other purified NEP)
-
NEP Assay Buffer
-
Fluorogenic NEP Substrate (e.g., Abz-based peptide)
-
This compound
-
A known NEP inhibitor as a positive control (e.g., Thiorphan)
-
DMSO (for dissolving compounds)
-
96-well white, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm or as specified by the substrate manufacturer)
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO. Then, create final dilutions in NEP Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute the purified NEP enzyme to the desired concentration in ice-cold NEP Assay Buffer.
-
Prepare the NEP substrate working solution by diluting the stock in NEP Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To a 96-well white microplate, add the following to each well:
-
Inhibitor Wells: x µL of diluted this compound.
-
Enzyme Control (No Inhibitor): x µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
No Enzyme Control (Blank): x µL of Assay Buffer.
-
-
Add diluted NEP enzyme to the "Inhibitor" and "Enzyme Control" wells. Do not add enzyme to the "Blank" wells.
-
Adjust the volume of all wells to 90 µL with NEP Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the NEP substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 330/430 nm) in kinetic mode, every 1-2 minutes for 60-120 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well by determining the slope of the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Velocity_inhibitor - Velocity_blank) / (Velocity_enzyme_control - Velocity_blank)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Assay: Measuring NEP Inhibition in Cultured Cells
This protocol measures the activity of endogenous or overexpressed NEP on the surface of live cells. Human neuroblastoma SH-SY5Y cells are a suitable model.[1]
Materials:
-
SH-SY5Y cells (or other NEP-expressing cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well black, clear-bottom cell culture plate
-
Assay Buffer (e.g., HBSS or serum-free medium)
-
This compound
-
Fluorogenic NEP Substrate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Assay Protocol:
-
On the day of the assay, gently wash the cell monolayer twice with warm Assay Buffer.
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
Add the inhibitor dilutions to the respective wells. For the control wells (100% activity), add Assay Buffer with vehicle (DMSO).
-
Incubate the plate with the inhibitor for 30-60 minutes at 37°C.
-
Add the fluorogenic NEP substrate to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement and Data Analysis:
-
Measure fluorescence in kinetic mode at 37°C as described in the biochemical assay (Section 4.1).
-
Perform data analysis as described in Section 4.1 to calculate the IC50 of this compound in a cellular context.
-
Logical Relationships in NEP Activity
Neprilysin acts as a key regulator by controlling the bioavailability of various peptide substrates. Its inhibition leads to a cascade of downstream physiological consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
Application Notes and Protocols: (Rac)-UK-414495 in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-UK-414495 is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP).[1] NEP is responsible for the degradation of several endogenous vasoactive peptides, including vasoactive intestinal peptide (VIP). By inhibiting NEP, UK-414495 increases the local concentration of VIP, which is known to be a potent smooth muscle relaxant.[1] This mechanism of action suggests that UK-414495 has therapeutic potential in conditions characterized by smooth muscle hyper-reactivity or where smooth muscle relaxation is desired.
These application notes provide a comprehensive overview of the potential use of this compound in smooth muscle relaxation studies, including its mechanism of action, suggested experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound exerts its smooth muscle relaxant effects indirectly. The core mechanism involves the inhibition of neutral endopeptidase, which leads to the potentiation of endogenous VIP signaling.
-
This compound inhibits Neutral Endopeptidase (NEP): NEP is a cell-surface metalloprotease that cleaves and inactivates a variety of signaling peptides.
-
Increased Vasoactive Intestinal Peptide (VIP) Bioavailability: With NEP inhibited, the degradation of VIP is reduced, leading to its accumulation in the vicinity of smooth muscle cells.
-
VIP Receptor Activation: VIP binds to its receptors (VPAC1 and VPAC2) on the surface of smooth muscle cells. These are G-protein coupled receptors.
-
Adenylyl Cyclase Activation & cAMP Production: Activation of VIP receptors stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of PKA.
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and various ion channels.
-
Smooth Muscle Relaxation: The phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of the myosin light chain. This, along with changes in ion channel conductance, results in smooth muscle relaxation.
Signaling Pathway
Figure 1: Proposed signaling pathway for this compound-induced smooth muscle relaxation.
Quantitative Data Summary
No specific quantitative data for this compound on smooth muscle relaxation was identified in the initial search. The table below serves as a template for researchers to populate with their experimental data.
| Parameter | Value | Tissue Type | Species | Experimental Conditions | Reference |
| IC50 (NEP Inhibition) | e.g., X nM | e.g., Recombinant Human NEP | e.g., In vitro assay | e.g., 37°C, pH 7.4 | [Insert Reference] |
| EC50 (Relaxation) | e.g., Corpus Cavernosum | e.g., Rabbit | e.g., Pre-contracted with Phenylephrine (B352888) | [Insert Reference] | |
| Emax (% Relaxation) | e.g., Corpus Cavernosum | e.g., Rabbit | e.g., Pre-contracted with Phenylephrine | [Insert Reference] | |
| Potentiation of VIP-induced Relaxation | e.g., Aorta | e.g., Rat | e.g., Co-administration with VIP | [Insert Reference] |
Experimental Protocols
The following is a generalized protocol for an ex vivo smooth muscle relaxation assay that can be adapted to study the effects of this compound.
Experimental Workflow
Figure 2: Experimental workflow for the ex vivo smooth muscle relaxation assay.
Detailed Methodology
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Krebs-Henseleit Solution (or other appropriate physiological salt solution)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Contractile Agent (e.g., Phenylephrine, Carbachol (B1668302), KCl)
-
Vasoactive Intestinal Peptide (VIP) for potentiation studies
-
Isolated smooth muscle tissue (e.g., aorta, corpus cavernosum, trachea, bladder)
2. Equipment:
-
Organ bath system with tissue holders
-
Isometric force transducer
-
Data acquisition system
-
Water bath with temperature control (37°C)
-
Dissection microscope and tools
3. Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Prepare tissue strips of appropriate dimensions (e.g., 2 mm wide and 10 mm long).
-
-
Tissue Mounting and Equilibration:
-
Mount the tissue strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the tissues to isometric force transducers.
-
Allow the tissues to equilibrate for at least 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams, determined from length-tension relationship studies).
-
Replace the bath solution every 15-20 minutes during equilibration.
-
-
Viability and Pre-contraction:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the tissues thoroughly to return to baseline tension.
-
Induce a stable, submaximal contraction (approximately 60-80% of the KCl-induced maximum) using a contractile agonist (e.g., phenylephrine for vascular smooth muscle, carbachol for bladder smooth muscle).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contractile plateau is reached, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Potentiation Studies (Optional):
-
To investigate the potentiation of VIP-mediated relaxation, generate a concentration-response curve for VIP in the presence and absence of a fixed, sub-effective concentration of this compound.
-
4. Data Analysis:
-
Record the relaxation at each concentration of this compound as a percentage of the pre-contractile tone.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 (the concentration of UK-414495 that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).
Disclaimer
The provided protocols and signaling pathways are based on the known mechanism of neutral endopeptidase inhibitors and general principles of smooth muscle pharmacology. These should be adapted and validated by researchers for their specific experimental setup and tissue type when studying this compound.
References
Application Notes and Protocols: (Rac)-UK-414495 and Phosphodiesterase 5 (PDE5) Inhibition in Blood Flow Research
Introduction:
PDE5 inhibitors are a class of drugs that modulate vascular tone and blood flow by acting on the nitric oxide (NO) signaling pathway.[1][2] They are widely used in the treatment of erectile dysfunction and pulmonary hypertension.[1][3] Their mechanism of action makes them valuable tools for investigating cardiovascular physiology and pathology.[4]
Mechanism of Action:
PDE5 inhibitors exert their effects by preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the NO signaling cascade.[5] In vascular smooth muscle cells, increased cGMP levels lead to vasodilation and increased blood flow.[6] The pathway is initiated by the release of NO from endothelial cells, which stimulates soluble guanylate cyclase (sGC) to produce cGMP.[6] PDE5 specifically hydrolyzes cGMP, thus terminating the signal.[1] By inhibiting PDE5, these compounds prolong the action of cGMP, leading to sustained smooth muscle relaxation and vasodilation.[1]
Signaling Pathway of PDE5 Inhibition
Caption: Signaling pathway of PDE5 inhibition leading to vasodilation.
Quantitative Data on the Effects of PDE5 Inhibitors on Blood Flow
| Parameter | Study Details | Organism/Model | PDE5 Inhibitor & Dose | Key Findings | Reference |
| Mean Blood Pressure | 4-day continuous infusion in spontaneously hypertensive rats | Conscious Spontaneously Hypertensive Rats | UK-357,903 (0.133 and 1.33 mg kg⁻¹ h⁻¹) | Modest, non-dose-dependent reductions in mean blood pressure on Day 1 (-11.8 and -15.3 mmHg for low and high doses, respectively). | [7] |
| Flow-Mediated Vasodilation | Acute, single oral dose in patients with chronic heart failure | Humans with Chronic Heart Failure | Sildenafil (B151) (12.5, 25, or 50 mg) | Sildenafil at 25 mg and 50 mg significantly increased flow-mediated vasodilation compared to placebo. | [8] |
| Renal Blood Flow | Acute short-term infusion during Angiotensin II-induced hypertension | C57BL/6 (WT) Mice | Sildenafil | Sildenafil decreased blood pressure and increased renal blood flow. | [9] |
| Coronary Blood Flow | Oral administration in a chronically instrumented dog model | Dogs | Sildenafil (2 mg/kg) | Small increase in myocardial blood flow at rest and during exercise. | [10] |
| Cerebral Blood Flow | Study measuring blood velocity | Humans | PDE5 Inhibitors (unspecified) | No change in blood velocity in healthy individuals, but increased in patients with conditions associated with impaired endothelial dilatory response. | [3] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Regional Hemodynamics in Conscious Rats
This protocol is adapted from studies investigating the hemodynamic effects of PDE5 inhibitors in conscious, spontaneously hypertensive rats.[7]
Objective: To assess the effect of a test compound (e.g., a PDE5 inhibitor) on mean arterial blood pressure and regional blood flow.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Test compound (e.g., UK-357,903) and vehicle
-
Anesthetic (e.g., isoflurane)
-
Pulsed Doppler flow probes
-
Arterial catheter for blood pressure measurement
-
Infusion pump
Procedure:
-
Surgical Instrumentation:
-
Anesthetize the rats.
-
Implant pulsed Doppler flow probes around the renal artery, superior mesenteric artery, and descending aorta to measure regional blood flow.
-
Implant a catheter into the abdominal aorta via a femoral artery for the measurement of mean arterial blood pressure.
-
Exteriorize all leads and catheters at the nape of the neck.
-
Allow animals to recover for at least 7 days post-surgery.
-
-
Experimental Protocol:
-
House the rats in individual cages that allow free movement.
-
Record baseline hemodynamic parameters (blood pressure, heart rate, regional blood flow) for a pre-infusion period (e.g., 24 hours).
-
Administer the test compound or vehicle via continuous intravenous infusion using an infusion pump for a specified duration (e.g., 4 days).[7]
-
Continuously monitor and record hemodynamic parameters throughout the infusion period.
-
-
Data Analysis:
-
Calculate vascular conductance for each vascular bed (flow/pressure).
-
Compare the changes in hemodynamic parameters between the vehicle-treated and compound-treated groups using appropriate statistical analysis (e.g., ANOVA).
-
Protocol 2: Assessment of Flow-Mediated Dilation (FMD) in Humans
This protocol is based on clinical studies evaluating the effect of PDE5 inhibitors on endothelial function in patients.[8]
Objective: To determine the effect of a single oral dose of a PDE5 inhibitor on endothelium-dependent vasodilation.
Materials:
-
Human subjects (e.g., patients with chronic heart failure)
-
Test compound (e.g., Sildenafil) and placebo
-
High-resolution ultrasound system with a vascular probe
-
Blood pressure cuff
Procedure:
-
Baseline Measurement:
-
Subjects should fast for at least 8 hours prior to the study.
-
Allow the subject to rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Obtain a baseline ultrasound image of the brachial artery in the longitudinal plane.
-
Measure the baseline diameter of the brachial artery.
-
Inflate a blood pressure cuff on the forearm to suprasystolic pressure (e.g., 200 mmHg) for a set duration (e.g., 5 minutes) to induce reactive hyperemia.
-
Rapidly deflate the cuff and record the diameter of the brachial artery continuously for several minutes to measure the maximum post-occlusion diameter.
-
-
Drug Administration and Follow-up:
-
Administer a single oral dose of the test compound or placebo in a double-blind, randomized manner.
-
Repeat the FMD measurement (as described in step 1) at a specified time point after drug administration (e.g., 1 hour).[8]
-
-
Data Analysis:
-
Calculate FMD as the percentage change in brachial artery diameter from baseline to the maximum diameter recorded after cuff release.
-
Compare the change in FMD from baseline between the placebo and active treatment groups using statistical methods such as an unpaired t-test or ANCOVA.
-
Experimental Workflow for In Vivo Hemodynamic Studies
Caption: Workflow for in vivo assessment of hemodynamic effects.
Disclaimer: These protocols are intended for informational purposes for research professionals. All animal and human studies must be conducted in accordance with institutional and governmental regulations and approved by the relevant ethics committees. Dosages and specific procedures should be optimized based on the specific research question and experimental model.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Erectile dysfunction: Viagra and other oral medications - Mayo Clinic [mayoclinic.org]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Phosphodiesterase Inhibitors for Endothelial Dysfunction- Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Physiology | Nitric Oxide [cvphysiology.com]
- 7. Haemodynamic effects of the selective phosphodiesterase 5 inhibitor, UK-357,903, in conscious SHR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute type 5 phosphodiesterase inhibition with sildenafil enhances flow-mediated vasodilation in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
(Rac)-UK-414495 as a research tool for neuropeptides
Application Notes and Protocols for (Rac)-UK-414495
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of biologically active peptides. As a research tool, this compound is invaluable for studying the physiological and pathophysiological roles of these peptides. By inhibiting NEP, this compound effectively increases the local concentration and prolongs the half-life of NEP substrates, thereby potentiating their biological effects. This makes it a powerful tool for investigating the signaling pathways and functions of numerous neuropeptides.
One of the primary neuropeptide substrates for NEP is Vasoactive Intestinal Peptide (VIP). VIP is involved in a wide range of physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. By preventing the degradation of VIP, this compound allows researchers to elucidate the downstream effects of enhanced VIP signaling.[1] The potentiation of cAMP in the female genitalia is one such downstream effect.[2][3]
Mechanism of Action
This compound acts as a competitive inhibitor of neutral endopeptidase. It binds to the active site of the enzyme, preventing it from cleaving and inactivating its neuropeptide substrates. This leads to an accumulation of active neuropeptides at their receptors, resulting in an amplified and prolonged physiological response.
Quantitative Data
The following table summarizes the quantitative data available for this compound and related compounds.
| Compound | Parameter | Value | Species/System | Reference |
| UK-414,495 | EC50 | 37 ± 9 nM | Rabbit (in vivo, potentiation of nerve-stimulated vaginal blood flow) | [4] |
| UK-414,495 | Potency vs. IC50 | 3.6 x IC50 | Rabbit NEP | [4] |
| SCH 42354 * | IC50 | 3.3 ± 0.1 nM | Rat renal NEP (in vitro) | [5] |
*SCH 42354 is the active di-acid of the prodrug SCH 42495, a related NEP inhibitor. This value is provided for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro NEP Activity Assay
This protocol describes a method to determine the inhibitory activity of this compound on NEP in tissue or cell lysates using a fluorogenic substrate.
Materials:
-
This compound
-
Tissue or cells expressing NEP
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail)
-
Fluorogenic NEP substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Fluorometer
-
96-well black microplates
Procedure:
-
Lysate Preparation:
-
Homogenize tissue or lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the lysate in assay buffer to a final concentration suitable for the assay.
-
-
Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted cell/tissue lysate.
-
Add the this compound dilutions or vehicle control to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic NEP substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the example substrate).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate alone).
-
Calculate the percentage of NEP inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Neuropeptide Potentiation
This protocol is adapted from a study investigating the effect of UK-414,495 on neuropeptide-mediated vasodilation in anesthetized rabbits.[4] It can be modified to study other physiological responses to NEP-substrate neuropeptides.
Materials:
-
This compound formulated for intravenous administration.
-
Anesthetic agents (e.g., pentobarbitone).
-
Experimental animals (e.g., New Zealand rabbits).
-
Physiological monitoring equipment (e.g., laser Doppler for blood flow, blood pressure monitor).
-
Neuropeptide of interest (e.g., VIP) for infusion.
-
Surgical instruments for cannulation and nerve isolation.
-
Nerve stimulator.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Surgically expose and cannulate a vein (e.g., marginal ear vein) for drug administration and an artery (e.g., carotid artery) for blood pressure monitoring.
-
Isolate the nerve that innervates the tissue of interest (e.g., pelvic nerve for genital blood flow).[4]
-
Position a laser Doppler probe over the tissue to continuously monitor blood flow.
-
-
Experimental Protocol:
-
Allow the animal to stabilize after surgery.
-
Establish a baseline physiological response by either electrical stimulation of the isolated nerve or intravenous infusion of the neuropeptide (e.g., VIP).
-
Administer a single dose or a cumulative dose-response of this compound intravenously.
-
After a suitable equilibration period, repeat the nerve stimulation or neuropeptide infusion.
-
Record the physiological response (e.g., blood flow, blood pressure) throughout the experiment.
-
-
Data Analysis:
-
Quantify the change in the physiological parameter (e.g., peak blood flow, duration of response) before and after the administration of this compound.
-
Calculate the potentiation of the neuropeptide-mediated response by the inhibitor.
-
If a dose-response was performed, plot the potentiation against the dose of this compound to determine the EC50.
-
Signaling Pathways
Vasoactive Intestinal Peptide (VIP) Signaling
VIP primarily exerts its effects by binding to two G-protein coupled receptors: VPAC1 and VPAC2. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response.
References
- 1. Development of a Cell-based Neutralizing Antibody Assay for Zinpentraxin Alfa: Challenges and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neutral endopeptidase, the degradative enzyme for natriuretic peptides, in rat kidney after oral SCH 42495 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using (Rac)-UK-414495
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-UK-414495 is a potent and selective inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin or CD10. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of signaling peptides. By inhibiting NEP, this compound prevents the breakdown of these peptides, thereby potentiating their biological effects. One of the key consequences of NEP inhibition by this compound is the potentiation of cyclic AMP (cAMP) signaling in specific cellular contexts. This occurs through the protection of NEP substrates that stimulate adenylyl cyclase, the enzyme responsible for cAMP synthesis.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on NEP and the downstream consequences on cAMP signaling pathways.
Mechanism of Action
Neutral Endopeptidase is a cell surface enzyme that cleaves and inactivates a range of bioactive peptides, including Vasoactive Intestinal Peptide (VIP). VIP is a neuropeptide that binds to G-protein coupled receptors (GPCRs) of the Gs class. Activation of Gs-coupled receptors leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors, leading to various cellular responses.
This compound acts as a competitive inhibitor of NEP, preventing the degradation of its substrates like VIP. The increased local concentration of these peptides leads to a sustained activation of their respective receptors, resulting in an amplified and prolonged intracellular cAMP signal.
Data Presentation
The following table summarizes the quantitative data for the activity of a stereoisomer of this compound, referred to as UK-414,495, from a relevant study. This data is crucial for designing cell-based experiments and interpreting the results.
| Compound | Parameter | Value | Species | Assay Type | Reference |
| UK-414,495 | EC50 | 37 ± 9 nM | Rabbit | In vivo potentiation of pelvic nerve-stimulated vaginal blood flow | [1] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Here we provide detailed protocols for two key cell-based assays to characterize the effects of this compound.
Protocol 1: Cell-Based NEP Inhibition Assay using a Fluorogenic Substrate
This assay measures the ability of this compound to inhibit NEP activity in intact cells.
Materials:
-
Cells expressing NEP (e.g., HEK293 cells overexpressing NEP, or a cell line with high endogenous expression)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
NEP fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Plate NEP-expressing cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to generate a range of concentrations for IC50 determination.
-
Cell Treatment:
-
Gently wash the cells with PBS.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Substrate Addition: Add the NEP fluorogenic substrate to all wells to a final concentration recommended by the manufacturer.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for Mca-RPPGFSAFK(Dnp)-OH) at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Intracellular cAMP Measurement Assay
This assay quantifies the potentiation of VIP-induced cAMP production by this compound.
Materials:
-
Cells expressing both NEP and VIP receptors (e.g., specific cancer cell lines or engineered cell lines)
-
Cell culture medium
-
This compound
-
Vasoactive Intestinal Peptide (VIP)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA or HTRF-based kit)
-
96-well cell culture plate
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to inhibit endogenous phosphodiesterases.
-
Add various concentrations of this compound or vehicle control and incubate for an additional 30 minutes.
-
-
Stimulation: Add a sub-maximal concentration of VIP (e.g., EC20 or EC50, to be determined in a separate experiment) to the wells and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP immunoassay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen immunoassay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 of this compound for the potentiation of VIP-induced cAMP production.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based assays described above.
References
Troubleshooting & Optimization
(Rac)-UK-414495 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential solubility and stability challenges that may be encountered when working with the neutral endopeptidase (NEP) inhibitor, (Rac)-UK-414495. The following information is based on general principles for small molecule inhibitors and may need to be adapted for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: It is common for novel small molecule inhibitors to have low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice due to its ability to dissolve a wide range of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid off-target effects.[1]
Q2: What other organic solvents can I try if DMSO is not suitable for my experiment?
A2: Besides DMSO, other frequently used solvents for creating stock solutions of hydrophobic compounds include ethanol (B145695), methanol, dimethylformamide (DMF), and acetonitrile. The selection of the solvent will depend on the specific characteristics of this compound and the tolerance of your experimental setup to that solvent.[1]
Q3: The compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I solve this?
A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge.[2] Several strategies can be employed to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[2]
-
Use a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Employ Co-solvents: The addition of a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can enhance the solubility of your compound.[2]
-
pH Adjustment: If this compound has ionizable groups, modifying the pH of the buffer could significantly improve its solubility.[2]
Q4: Can I use heat or sonication to help dissolve this compound?
A4: Gentle heating and sonication can be effective for dissolving challenging compounds.[2] However, it is essential to first confirm the thermal stability of this compound, as excessive or prolonged heating can cause degradation.[2] Gentle warming in a 37°C water bath and short bursts of sonication are recommended to avoid overheating.[2]
Q5: What are the typical signs of compound degradation, and what factors can cause it?
A5: Signs of degradation can include a change in color, the appearance of precipitation or cloudiness in solutions, and a decrease in potency or purity when analyzed by techniques like HPLC.[3] The primary causes of instability for small molecules are often oxidation, hydrolysis, and photodegradation (exposure to light).[3] Temperature is also a critical factor, as it can accelerate the rate of these chemical degradation reactions.[3]
Troubleshooting Guides
Issue 1: Poor Solubility
Symptoms:
-
Visible particles in the solution after attempting to dissolve the compound.
-
Inconsistent results in cell-based or in vitro assays.[2]
-
Lower than expected potency in functional assays.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Quantitative Data Summary: General Solvent Selection
| Solvent | Use Case | Final Concentration in Assay |
| DMSO | Primary choice for stock solutions | < 0.5% (v/v) |
| Ethanol | Alternative to DMSO | System dependent |
| Methanol | Alternative to DMSO | System dependent |
| DMF | Alternative to DMSO | System dependent |
| Acetonitrile | Alternative to DMSO | System dependent |
Issue 2: Compound Instability
Symptoms:
-
Loss of activity over time in stored solutions.
-
Changes in the physical appearance of the stock solution (e.g., color change, precipitation).[3]
-
Appearance of new peaks in HPLC analysis.[3]
Troubleshooting Workflow:
References
Overcoming (Rac)-UK-414495 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome experimental variability when working with (Rac)-UK-414495, a potent and selective neutral endopeptidase (NEP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including Vasoactive Intestinal Peptide (VIP).[1][3] By inhibiting NEP, UK-414495 prevents the breakdown of these peptides, leading to their increased local concentrations and enhanced biological activity. For instance, the consequent increase in VIP activity can alter blood flow.[1][3]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in research to study the physiological roles of neutral endopeptidase and its substrates. A key application has been in investigating its potential therapeutic effects for female sexual arousal disorder by potentiating pelvic nerve-stimulated increases in genital blood flow.[3] It can also be used in studies related to cardiovascular conditions where NEP substrates play a role.[4][5]
Q3: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[2] The choice of solvent will depend on the specific experimental requirements. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of small molecules. It is crucial to use high-purity solvents to avoid introducing reactive impurities.
Q4: Are there known off-target effects for neutral endopeptidase inhibitors?
While UK-414495 is described as a selective NEP inhibitor, it is important to consider that NEP degrades several vasoactive peptides, including angiotensin II and endothelin-1.[6] Therefore, inhibiting NEP can lead to complex physiological responses. For example, some studies have shown that NEP inhibition can cause vasoconstriction in certain vascular beds, potentially mediated by endothelin-1.[6] Researchers should consider these potential systemic effects in their experimental design and data interpretation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of UK-414495 in vitro.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light.[2]
-
Prepare fresh stock solutions in a high-purity solvent like DMSO. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Visually inspect the solution for any precipitation before use.
-
-
-
Possible Cause 2: Issues with the Assay System. The variability might stem from the experimental setup itself.
-
Troubleshooting Steps:
-
Enzyme Activity: Confirm the activity of the neutral endopeptidase used in the assay. Enzyme activity can decrease over time, even when stored correctly.
-
Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. If the substrate concentration is too high, it may require a higher concentration of the inhibitor to see an effect.
-
Incubation Time: Optimize the incubation time for the inhibitor and the enzyme. Insufficient pre-incubation of the enzyme with the inhibitor can lead to an underestimation of its potency.
-
pH of the Buffer: The activity of NEP is pH-dependent.[7] Ensure the pH of your assay buffer is optimal for enzyme activity and stable throughout the experiment.
-
-
Issue 2: High variability in in vivo experiments.
-
Possible Cause 1: Pharmacokinetic Variability. Differences in drug absorption, distribution, metabolism, and excretion among individual animals can lead to variable responses.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response study to determine the optimal concentration of UK-414495 for your experimental model.[3]
-
Route of Administration: The route of administration can significantly impact the bioavailability of the compound. Ensure consistent administration across all animals.
-
Animal Model: The physiological state of the animal model can influence the outcome. For example, the effects of NEP inhibitors can differ in models of mild versus severe heart failure.[8]
-
-
-
Possible Cause 2: Complex Physiological Response. As NEP has multiple substrates, its inhibition can trigger a cascade of physiological effects that may vary between animals.[4][6]
-
Troubleshooting Steps:
-
Measure Multiple Endpoints: In addition to the primary outcome, measure other relevant physiological parameters to get a more complete picture of the compound's effects. For example, monitor blood pressure and heart rate.[9]
-
Control Groups: Use appropriate control groups to account for vehicle effects and the baseline variability of the animal model.
-
-
Data Presentation
| Parameter | Value | Species | Reference |
| EC50 | 37 ± 9 nM | Rabbit (in vivo) | [3] |
| Molecular Weight | 339.45 g/mol | N/A | [1][10] |
| Chemical Formula | C16H25N3O3S | N/A | [1][10] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
References
- 1. UK-414,495 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neutral endopeptidase causes vasoconstriction of human resistance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a neutral endopeptidase activity in Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Combined inhibition of neutral endopeptidase with angiotensin converting enzyme or endothelin converting enzyme in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
Optimizing (Rac)-UK-414495 concentration for in vitro assays
Welcome to the technical support center for (Rac)-UK-414495. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Neutral Endopeptidase (NEP).[1][2] NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides. A key substrate for NEP is Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, this compound prevents the breakdown of VIP, leading to its increased local concentration and potentiation of its downstream signaling effects. One of the primary consequences of increased VIP activity is the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2]
The "(Rac)" prefix in the name indicates that the compound is a racemic mixture, meaning it contains an equal amount of two enantiomers.
Q2: What are the primary in vitro applications of this compound?
The primary in vitro applications of this compound revolve around studying the NEP-VIP-cAMP signaling axis. Common applications include:
-
Investigating the role of NEP in regulating the activity of VIP and other peptide hormones.
-
Studying the downstream effects of cAMP signaling in various cell types.
-
Screening for compounds that modulate female sexual arousal, as NEP inhibition has been shown to increase genital blood flow.[3][4]
Q3: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For cell-based assays, it is crucial to dilute the stock solution in the culture medium to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤0.5%).
Q4: What is a typical effective concentration range for this compound in in vitro assays?
Based on in situ studies using rabbit tissue, this compound has been shown to have an EC50 of 37 ± 9 nM for potentiating pelvic nerve-stimulated increases in vaginal blood flow.[3][4] This suggests that a good starting point for in vitro concentration-response experiments would be in the low nanomolar to micromolar range (e.g., 1 nM to 10 µM). The optimal concentration will depend on the specific cell type, assay conditions, and the desired biological endpoint.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 | 37 ± 9 nM | Rabbit vaginal blood flow potentiation | [3][4] |
| IC50 (inferred) | ~10.3 nM | Rabbit native NEP (calculated from EC50) | [3][4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro NEP Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound on NEP using a fluorogenic substrate.
Materials:
-
Recombinant human NEP
-
NEP assay buffer
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for an in vitro NEP inhibition assay.
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup: To a 96-well black microplate, add the NEP assay buffer, diluted this compound (or vehicle control), and recombinant NEP enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic NEP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: Calculate the percentage of NEP inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell-Based cAMP Measurement Assay
This protocol describes a general method for measuring changes in intracellular cAMP levels in response to this compound treatment in cultured cells.
Materials:
-
Cell line of interest (expressing VIP receptors and NEP)
-
Cell culture medium
-
This compound
-
VIP or other adenylyl cyclase activators (e.g., forskolin)
-
cAMP assay kit (e.g., luminescence or fluorescence-based)
-
96-well white or clear-bottom microplate
-
Luminometer or fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for a cell-based cAMP measurement assay.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a suitable period (e.g., 30 minutes).
-
Stimulation: Add VIP or another adenylyl cyclase activator (e.g., forskolin) to the wells to stimulate cAMP production. Incubate for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.
-
cAMP Detection: Add the cAMP detection reagents provided in the kit to the cell lysates.
-
Signal Measurement: Incubate as recommended by the kit manufacturer and then measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample from the standard curve. Determine the EC50 value of this compound for the potentiation of VIP-induced cAMP production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no NEP inhibition | - Inactive this compound: Improper storage or handling. - Incorrect concentration: Calculation or dilution error. - Inactive enzyme: Improper storage or handling of recombinant NEP. | - Ensure this compound is stored correctly (typically at -20°C or -80°C). - Prepare fresh stock solutions and dilutions. - Verify the activity of the NEP enzyme with a known inhibitor. |
| High variability between replicates | - Pipetting errors: Inaccurate or inconsistent pipetting. - Incomplete mixing: Reagents not mixed thoroughly in the wells. - Edge effects: Evaporation from the outer wells of the plate. | - Use calibrated pipettes and proper pipetting techniques. - Gently mix the plate after adding each reagent. - Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation. |
| Inconsistent cAMP levels | - Cell health: Cells are unhealthy, over-confluent, or at a high passage number. - Inconsistent cell number: Uneven seeding of cells in the wells. - Reagent degradation: cAMP assay kit reagents are expired or were not stored properly. | - Use healthy, low-passage cells and ensure they are not over-confluent. - Ensure a single-cell suspension before seeding to get a uniform cell monolayer. - Check the expiration date and storage conditions of the cAMP assay kit. |
| Unexpected cytotoxicity | - High concentration of this compound: The compound may be toxic at higher concentrations. - High DMSO concentration: Final DMSO concentration in the culture medium is too high. - Off-target effects: The inhibitor may have unintended effects on cell viability. | - Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the cytotoxic concentration (CC50) of this compound. - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). - If cytotoxicity is observed at effective concentrations, consider investigating potential off-target effects. |
| Compound precipitation in media | - Poor solubility: this compound may have limited solubility in aqueous culture media at high concentrations. | - Visually inspect the media for any precipitate after adding the compound. - If precipitation occurs, try lowering the final concentration or using a different formulation with solubility enhancers (use with caution as they may affect cell physiology). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-UK-414495 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the selective neutral endopeptidase (NEP) inhibitor, (Rac)-UK-414495, and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin or CD10. NEP is a zinc-dependent metalloprotease responsible for the degradation of several signaling peptides. By inhibiting NEP, this compound prevents the breakdown of these peptides, thereby potentiating their biological effects.
Q2: What is the intended on-target effect of this compound?
The primary intended effect of UK-414495 is to enhance the local concentrations of Vasoactive Intestinal Peptide (VIP) in specific tissues. NEP is responsible for the breakdown of VIP. Inhibition of NEP by UK-414495 leads to an accumulation of VIP, which then promotes vasodilation and increases blood flow. This mechanism was explored for the treatment of female sexual arousal disorder.
Q3: What are the known or potential off-target effects of this compound?
The off-target effects of this compound can be categorized into two main types:
-
Class-related off-target effects: These effects are inherent to the inhibition of NEP. Since NEP degrades multiple vasoactive peptides, its inhibition can lead to the accumulation of substrates other than the intended target (VIP). This can result in unintended physiological responses.
-
Compound-specific toxicity: This relates to the specific chemical properties of the UK-414495 molecule.
Q4: Has the selectivity profile of this compound been published?
The available literature describes this compound as having "excellent selectivity over other related endopeptidases." However, a detailed quantitative selectivity panel with IC50 or Ki values against a broad range of other metalloproteases (e.g., Angiotensin-Converting Enzyme (ACE), Matrix Metalloproteinases (MMPs)) and other cellular targets is not publicly available in the primary research articles or their supplementary data.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
Issue 1: Unexpected Vasoconstriction or Increased Blood Pressure in In Vivo Models.
-
Question: I am using this compound to study VIP-mediated vasodilation, but I am observing a paradoxical vasoconstrictor effect or an increase in systemic blood pressure. What could be the cause?
-
Answer: This is a known potential class effect of NEP inhibitors. NEP metabolizes several vasoactive peptides with opposing functions. While you are aiming to increase VIP (a vasodilator), UK-414495 will also inhibit the degradation of vasoconstrictors such as endothelin-1 and angiotensin II . The net effect on vascular tone will depend on the specific tissue, the expression levels of NEP, and the local concentrations of its various substrates.
-
Mitigation Strategies:
-
Co-administration with receptor antagonists: To isolate the effects of VIP, consider co-administering this compound with selective antagonists for the endothelin receptor (e.g., an ETA receptor antagonist) or the angiotensin II receptor (e.g., an AT1 receptor antagonist). This can help to block the unwanted vasoconstrictor effects.
-
Dose-response studies: Perform careful dose-response experiments. It is possible that at lower concentrations, the desired VIP-potentiating effect is dominant, while at higher concentrations, the off-target accumulation of vasoconstrictors becomes more pronounced.
-
Use of ex vivo tissue preparations: To simplify the system, consider using isolated blood vessel preparations. This allows you to study the effects of this compound on vascular tone in a more controlled environment, where you can exogenously apply agonists and antagonists.
-
Issue 2: Evidence of Cellular Toxicity or Poor In Vivo Tolerability.
-
Question: I am observing signs of toxicity in my cell cultures or in my animal models treated with this compound, which seem unrelated to NEP inhibition. What could be the underlying mechanism?
-
Answer: this compound was discontinued (B1498344) from further clinical development due to unacceptable toxicity observed in preclinical animal studies (specifically in dogs). This toxicity was attributed to the formation of reactive acyl glucuronide intermediates . The molecule's chemical structure is susceptible to glucuronidation, and the resulting metabolite can rearrange to form an electrophilic glutarimide, which can covalently modify proteins and other macromolecules, leading to cellular toxicity.
-
Mitigation Strategies:
-
Lower the dose and duration of exposure: Use the lowest effective concentration of this compound for the shortest possible time to minimize the formation of the toxic metabolite.
-
In vitro studies: Be aware of the metabolic capabilities of your in vitro system. For example, primary hepatocytes will have a higher capacity for glucuronidation than some other cell lines.
-
Consider a successor compound: The research program that developed UK-414495 identified a successor compound, UK-447841 , which was designed to have improved stability and avoid the formation of the reactive acyl glucuronide. If your experimental goals allow, consider using this or other NEP inhibitors with a more favorable safety profile.
-
Monitor markers of cellular stress and toxicity: In your experiments, include assays for cytotoxicity (e.g., LDH release), apoptosis (e.g., caspase activation), and oxidative stress.
-
Data Presentation
Table 1: Key Substrates of Neutral Endopeptidase (NEP)
| Substrate | Primary Biological Effect | Potential Consequence of NEP Inhibition |
| Vasoactive Intestinal Peptide (VIP) | Vasodilation, smooth muscle relaxation | Intended On-Target Effect: Potentiation of vasodilation. |
| Atrial Natriuretic Peptide (ANP) | Vasodilation, natriuresis | Potential for blood pressure reduction and fluid loss. |
| Bradykinin | Vasodilation, inflammation | Potential for potentiation of inflammatory responses. |
| Endothelin-1 | Potent vasoconstriction | Potential Off-Target Effect: Increased vasoconstriction. |
| Angiotensin I and II | Vasoconstriction, aldosterone (B195564) release | Potential Off-Target Effect: Increased blood pressure. |
| Substance P | Neurotransmitter, inflammation | Modulation of neuronal signaling and inflammation. |
| Enkephalins | Endogenous opioids | Analgesic effects. |
| Amyloid-β peptides | Implicated in Alzheimer's disease | Potential for reduced clearance in the brain. |
Table 2: Summary of this compound Properties
| Property | Description |
| On-Target IC50 (Human NEP) | Potent inhibitor (specific value not publicly available) |
| Selectivity | Qualitatively described as "excellent" against other endopeptidases. Quantitative data is not available. |
| Known Off-Target Liability | Formation of a reactive acyl glucuronide metabolite leading to cellular toxicity. |
| Potential Class-Related Off-Targets | Inhibition of the degradation of all NEP substrates (see Table 1). |
Experimental Protocols
Protocol 1: Assessing NEP Inhibitory Activity in a Cell-Free Assay
This protocol provides a general framework for measuring the inhibitory potency of this compound against purified NEP.
-
Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Method:
-
Prepare a serial dilution of this compound in assay buffer. Also prepare a vehicle control (DMSO in assay buffer).
-
In the microplate, add the NEP enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 405 nm).
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Troubleshooting inconsistent results with (Rac)-UK-414495
Welcome to the technical support center for (Rac)-UK-414495. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Neutral Endopeptidase (NEP). NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides. The primary mechanism of action of UK-414495 is to prevent the breakdown of Vasoactive Intestinal Peptide (VIP). This leads to an increase in local VIP concentrations, potentiating its downstream signaling effects, which include the elevation of cyclic adenosine (B11128) monophosphate (cAMP).
Q2: What does the "(Rac)" designation in the name signify?
A2: The "(Rac)" prefix indicates that this compound is supplied as a racemic mixture, meaning it contains equal amounts of its two enantiomers (non-superimposable mirror images). It is crucial to consider that the biological activity may reside in one enantiomer, or the enantiomers may have different potencies. This can be a source of variability in experimental results if not properly accounted for.
Q3: What are the potential off-target effects of NEP inhibitors like this compound?
A3: Since Neutral Endopeptidase metabolizes numerous peptides, its inhibition can lead to the accumulation of other substrates besides VIP. These may include bradykinin, substance P, and angiotensin peptides.[1] Researchers should be aware of these potential off-target effects as they could influence experimental outcomes, particularly in complex biological systems.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, 4°C is acceptable. Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q5: In what solvents is this compound soluble?
A5: this compound is soluble in organic solvents such as DMSO and ethanol. Its solubility in aqueous buffers is limited. For most in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer to the final desired concentration. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.
Troubleshooting Guide
Issue 1: High variability or inconsistent IC50/EC50 values between experiments.
-
Possible Cause 1: Inconsistent Ratio of Enantiomers.
-
Explanation: Since this compound is a racemic mixture, there is a possibility of spontaneous resolution or separation of the enantiomers under certain conditions, although this is rare for stable compounds. More likely, different batches of the compound may have slight variations in the exact enantiomeric ratio.
-
Troubleshooting Steps:
-
If possible, use the same batch of the compound for a complete set of experiments.
-
For highly sensitive assays, consider purchasing the individual enantiomers if they are commercially available to determine which is the active form.
-
Maintain consistent sample handling and preparation procedures to minimize any potential for enantiomeric enrichment.
-
-
-
Possible Cause 2: Compound Precipitation.
-
Explanation: this compound has low aqueous solubility. Diluting the DMSO stock solution into an aqueous buffer can cause the compound to precipitate, leading to a lower effective concentration and thus, inconsistent results.
-
Troubleshooting Steps:
-
Visually inspect your diluted solutions for any signs of precipitation.
-
Decrease the final concentration of the compound in the assay.
-
Increase the final percentage of DMSO in the assay buffer, ensuring it remains below a level that affects the assay's performance (typically <1%).
-
Consider the use of a mild detergent or a solubility-enhancing agent in your buffer, after validating its compatibility with your experimental system.
-
-
-
Possible Cause 3: Instability of the Compound in Assay Buffer.
-
Explanation: While thiadiazole-containing compounds are generally stable, the specific stability of this compound in your experimental buffer and at your experimental temperature may be a factor over long incubation times.[2]
-
Troubleshooting Steps:
-
Prepare fresh dilutions of the compound from the stock solution for each experiment.
-
Minimize the pre-incubation time of the compound in the assay buffer before starting the reaction.
-
If long incubation times are necessary, perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and then testing its activity.
-
-
Issue 2: No or very low inhibitory activity observed.
-
Possible Cause 1: Inactive Enzyme.
-
Explanation: The Neutral Endopeptidase enzyme may have lost its activity due to improper storage or handling.
-
Troubleshooting Steps:
-
Always store the enzyme at the recommended temperature (typically -80°C) in appropriate aliquots to avoid freeze-thaw cycles.
-
Run a positive control with a known NEP inhibitor to ensure the enzyme is active.
-
Verify the protein concentration and purity of your enzyme preparation.
-
-
-
Possible Cause 2: Substrate Degradation.
-
Explanation: The peptide substrate (e.g., VIP or a synthetic fluorogenic peptide) can be susceptible to degradation by other proteases present in the sample or due to instability.
-
Troubleshooting Steps:
-
Prepare fresh substrate solutions for each experiment.
-
If using complex biological samples, consider adding a cocktail of protease inhibitors (excluding metalloprotease inhibitors that would inhibit NEP).
-
Run a "substrate only" control to check for non-enzymatic degradation.
-
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Explanation: NEP activity is sensitive to pH, temperature, and the presence of cofactors (Zn2+).
-
Troubleshooting Steps:
-
Ensure the pH of your assay buffer is optimal for NEP activity (typically around pH 7.4).
-
Perform the assay at the recommended temperature (usually 37°C).
-
Confirm that your assay buffer does not contain chelating agents like EDTA, which would remove the essential zinc cofactor from the enzyme.
-
-
Issue 3: High background signal in a fluorescence-based assay.
-
Possible Cause 1: Autofluorescence of the Compound.
-
Explanation: this compound, like many small molecules, may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay.
-
Troubleshooting Steps:
-
Run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its autofluorescence.
-
Subtract the background fluorescence from your experimental readings.
-
If the autofluorescence is very high, consider using a different fluorogenic substrate with excitation/emission wavelengths that do not overlap with the compound's fluorescence spectrum.
-
-
-
Possible Cause 2: Contaminated Reagents.
-
Explanation: Buffers or other reagents may be contaminated with fluorescent substances.
-
Troubleshooting Steps:
-
Use high-purity reagents and freshly prepared buffers.
-
Test each component of the assay individually for background fluorescence.
-
-
Quantitative Data
The following table summarizes the known potency of this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| EC50 | 37 ± 9 nM | Rabbit | Potentiation of pelvic nerve-stimulated increases in vaginal blood flow | Wayman et al., 2010 |
Experimental Protocols
Detailed Methodology for In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against NEP using a fluorogenic substrate.
Materials:
-
Recombinant human Neutral Endopeptidase (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound
-
DMSO (ACS grade)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 µM).
-
Further dilute these DMSO solutions into the Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.
-
-
Prepare Reagents:
-
Dilute the NEP enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to give a linear reaction rate for at least 30 minutes.
-
Dilute the fluorogenic NEP substrate in Assay Buffer to the desired working concentration (typically at or below its Km value).
-
-
Assay Protocol:
-
Add 50 µL of the diluted this compound solutions (or vehicle control - Assay Buffer with the same percentage of DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted NEP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm for Mca-based substrates) every minute for 30-60 minutes.
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of VIP and the inhibitory action of this compound.
References
Technical Support Center: (Rac)-UK-414495 Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of the investigational compound (Rac)-UK-414495.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
-
Low Aqueous Solubility: The compound may not readily dissolve in the gastrointestinal fluids, which is a critical first step for absorption. Many new chemical entities face challenges with poor water solubility.[1][2]
-
Poor Permeability: The drug's ability to pass through the intestinal wall into the bloodstream may be limited by its molecular characteristics.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.[2]
Q2: What are the initial steps to consider for improving the bioavailability of this compound in early-stage studies?
A2: For preclinical studies, a tiered approach is often effective. Start with simpler methods before moving to more complex formulations. Consider the following:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.[1][3]
-
pH Adjustment: For ionizable compounds, altering the pH of the formulation can enhance solubility.[3]
-
Use of Co-solvents: Simple solvent systems can be used to dissolve the compound for oral administration in animal studies.[4]
-
Simple Formulations: Investigate the use of surfactants or lipids to aid in solubilization.
Q3: Which formulation strategies are most commonly employed to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: Several advanced formulation strategies can be utilized.[5] The choice of strategy often depends on the specific physicochemical properties of the drug. Common approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can significantly improve its dissolution rate and absorption.[1][6]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and may also enhance lymphatic absorption, which can help bypass first-pass metabolism.[7]
-
Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution velocity of the drug.[1]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations between study subjects.
-
Possible Cause: Inconsistent dissolution of the compound in the gastrointestinal tract.
-
Troubleshooting & Optimization:
-
Particle Size Analysis: Ensure the particle size of the active pharmaceutical ingredient (API) is consistent across batches.
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before administration.
-
Consider a Solubilized Formulation: Moving to a solution or a lipid-based formulation can help eliminate dissolution as a variable.
-
Problem 2: Non-linear dose-exposure relationship (exposure does not increase proportionally with the dose).
-
Possible Cause: Dissolution rate-limited absorption. At higher doses, the drug's ability to dissolve becomes the limiting factor for absorption.
-
Troubleshooting & Optimization:
-
Enhance Dissolution Rate: Employ techniques like micronization or the creation of a solid dispersion to improve how quickly the drug dissolves.
-
Increase Solubility: Utilize a formulation approach that increases the solubility of the compound in the gut, such as a self-emulsifying system.
-
Problem 3: Low overall exposure despite trying simple formulations.
-
Possible Cause: The issue may be poor membrane permeability or significant first-pass metabolism rather than just poor solubility.
-
Troubleshooting & Optimization:
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 to assess the intestinal permeability of the compound.[7]
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism.
-
Lipid-Based Formulations: These can sometimes enhance lymphatic uptake, partially avoiding the liver and reducing first-pass metabolism.[7]
-
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent that dissolves both this compound and the selected polymer.
-
Dissolution: Dissolve the drug and the polymer in the solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC or XRD to confirm an amorphous state).
Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model
-
Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats).
-
Dose Administration:
-
Intravenous (IV) Group: Administer a known dose of the solubilized drug intravenously to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer the test formulations (e.g., simple suspension, solid dispersion, lipid-based formulation) orally via gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a suitable blood vessel (e.g., tail vein).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Bioavailability Calculation: Determine the absolute bioavailability by comparing the AUC from the oral administration to the AUC from the IV administration.
Data Presentation
Table 1: Example Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Absolute Bioavailability (%) |
| IV Solution | 2 | 1500 | 0.25 | 3200 | 100 |
| Aqueous Suspension | 10 | 150 | 2.0 | 950 | 5.9 |
| Solid Dispersion (1:3) | 10 | 450 | 1.0 | 2800 | 17.5 |
| Nanosuspension | 10 | 600 | 1.0 | 3500 | 21.9 |
| SEDDS | 10 | 750 | 0.5 | 4800 | 30.0 |
Visualizations
Caption: A workflow for addressing low bioavailability.
Caption: A decision tree for selecting a formulation strategy.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing toxicity concerns of (Rac)-UK-414495 in dog models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential toxicity concerns of (Rac)-UK-414495, a potent neutral endopeptidase (NEP) inhibitor, in dog models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Specific quantitative toxicity data for this compound in dogs is not publicly available. The data presented in the tables are illustrative examples based on typical cardiovascular safety pharmacology studies in canines and should not be considered as actual results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and other cardiovascular effects.
Q2: What are the potential on-target cardiovascular effects of this compound in dogs?
A2: Based on its mechanism of action, the primary on-target effects of this compound are expected to be cardiovascular. These may include a dose-dependent decrease in blood pressure (hypotension) and a reflex increase in heart rate (tachycardia). In studies with other NEP inhibitors in dogs with heart failure, beneficial effects such as improved cardiac function and increased sodium excretion have been observed.
Q3: What are the potential off-target toxicities of this compound in dogs?
A3: While specific off-target effects for this compound are not documented in the public domain, general concerns for this class of compounds could include effects on systems where NEP plays a significant physiological role. It is important to monitor for any unexpected clinical signs in toxicology studies.
Q4: Are there any known drug-drug interactions to be aware of when testing this compound in dogs?
A4: Co-administration of this compound with other drugs that affect the cardiovascular system, such as vasodilators or diuretics, could lead to additive or synergistic effects on blood pressure and heart rate. Caution should be exercised, and appropriate dose adjustments may be necessary. Furthermore, since NEP also degrades angiotensin II, combining a pure NEP inhibitor with a renin-angiotensin-aldosterone system (RAAS) inhibitor should be carefully considered, as this is a strategy used clinically (e.g., sacubitril/valsartan) to mitigate potential adverse effects of angiotensin II accumulation.
Troubleshooting Guides
Issue 1: Unexpectedly severe hypotension and tachycardia observed at low doses.
-
Possible Cause 1: High bioavailability or sensitivity in the canine model.
-
Troubleshooting Step: Review the pharmacokinetic data. If plasma concentrations are higher than anticipated, consider dose reduction. Assess for potential breed-specific differences in drug metabolism if applicable.
-
-
Possible Cause 2: Interaction with anesthesia or other experimental conditions.
-
Troubleshooting Step: If the study is conducted in anesthetized dogs, consider the hypotensive effects of the anesthetic agent. If possible, conduct studies in conscious, telemetered dogs to eliminate the confounding effects of anesthesia. Ensure that the animals are properly acclimatized to the experimental setup to minimize stress-induced cardiovascular changes.
-
-
Possible Cause 3: Off-target effects on other vasoactive pathways.
-
Troubleshooting Step: Conduct in vitro pharmacology profiling to assess the activity of this compound on a broad range of receptors and ion channels to identify potential off-target interactions.
-
Issue 2: Lack of significant cardiovascular effects at expected therapeutic doses.
-
Possible Cause 1: Poor oral bioavailability or rapid metabolism in dogs.
-
Troubleshooting Step: Analyze pharmacokinetic data to confirm drug exposure. If exposure is low, consider alternative formulations or routes of administration (e.g., intravenous infusion) to establish a clear dose-response relationship.
-
-
Possible Cause 2: Low baseline activity of the natriuretic peptide system in healthy dogs.
-
Troubleshooting Step: The effects of NEP inhibitors can be more pronounced in disease models where the natriuretic peptide system is activated. Consider evaluating the compound in a canine model of heart failure to unmask its full pharmacological effect.
-
Issue 3: Observation of QT interval prolongation in ECG recordings.
-
Possible Cause 1: Direct effect on cardiac ion channels.
-
Troubleshooting Step: Conduct in vitro patch-clamp studies on the hERG (human Ether-à-go-go-Related Gene) potassium channel and other relevant cardiac ion channels (e.g., sodium, calcium) to assess for direct inhibitory effects.
-
-
Possible Cause 2: Indirect physiological effects.
-
Troubleshooting Step: Significant changes in heart rate can affect the QT interval. Ensure appropriate heart rate correction formulas (e.g., Van de Water's, Bazett's for dogs) are used. Analyze the relationship between drug concentration and the corrected QT interval (QTc) to determine if the effect is dose-dependent.
-
Data Presentation
Table 1: Example of Dose-Dependent Effects of a Test Compound on Cardiovascular Parameters in Conscious Telemetered Beagle Dogs (Illustrative Data)
| Dose Group (mg/kg, p.o.) | n | Mean Arterial Pressure (mmHg, % change from baseline) | Heart Rate (bpm, % change from baseline) | QTc Interval (ms, % change from baseline) |
| Vehicle | 4 | -1.2 ± 2.5 | +2.1 ± 3.0 | +0.5 ± 1.5 |
| 1 | 4 | -5.8 ± 3.1 | +8.5 ± 4.2 | +1.2 ± 2.0 |
| 3 | 4 | -12.5 ± 4.5 | +15.2 ± 5.1 | +2.5 ± 2.8 |
| 10 | 4 | -25.1 ± 6.2 | +28.9 ± 6.8 | +4.1 ± 3.5 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.
Table 2: Example of In Vitro Ion Channel Panel Results for a Test Compound (Illustrative Data)
| Ion Channel | IC50 (µM) |
| hERG (Kv11.1) | > 100 |
| hNav1.5 (peak) | > 100 |
| hCav1.2 | > 100 |
| hKvLQT1/hminK | > 100 |
Experimental Protocols
Protocol 1: Cardiovascular Safety Pharmacology Assessment in Conscious Telemetered Beagle Dogs
-
Animal Model: Male and female beagle dogs (n=4 per group), surgically implanted with telemetry transmitters for the measurement of ECG, blood pressure, and body temperature.
-
Acclimatization: Animals are acclimatized to the study conditions for at least 7 days prior to dosing.
-
Dosing: this compound is administered orally via gavage at three dose levels, with a vehicle control group. A crossover design is often employed where each dog receives all treatments.
-
Data Collection: Cardiovascular parameters (ECG, blood pressure, heart rate) are continuously recorded from 2 hours pre-dose to 24 hours post-dose.
-
ECG Analysis: Lead II ECG is used for analysis. The following parameters are measured at discrete time points: PR interval, QRS duration, and QT interval. The QT interval is corrected for heart rate using a dog-specific formula (e.g., Van de Water's: QTcV = QT - 0.087(RR-1000)).
-
Blood Sampling: Blood samples are collected at specified time points for pharmacokinetic analysis to correlate drug exposure with pharmacodynamic effects.
-
Data Analysis: Changes from baseline are calculated for all parameters. Statistical analysis is performed to compare drug-treated groups with the vehicle control group.
Protocol 2: In Vitro hERG Potassium Channel Patch-Clamp Assay
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Methodology: Whole-cell patch-clamp electrophysiology is used to measure hERG current.
-
Procedure: Cells are exposed to increasing concentrations of this compound. The effect on the peak tail current of the hERG channel is measured.
-
Data Analysis: A concentration-response curve is generated, and the IC50 value (the concentration that inhibits 50% of the hERG current) is calculated.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cardiovascular toxicity assessment.
Modifying experimental protocols for (Rac)-UK-414495
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-UK-414495, a potent neutral endopeptidase (NEP) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound in a question-and-answer format.
Question 1: I am observing lower than expected inhibition of NEP activity in my in vitro assay. What are the possible causes and solutions?
Answer:
Several factors can contribute to reduced inhibitor efficacy. Consider the following troubleshooting steps:
-
Inhibitor Integrity:
-
Improper Storage: this compound should be stored at -20°C for long-term use and at 4°C for short-term use.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Degradation: Ensure the compound has not degraded due to improper handling or storage. If in doubt, use a fresh vial of the inhibitor.
-
-
Assay Conditions:
-
Incorrect pH: NEP has an optimal pH range. Ensure your assay buffer is within the recommended pH for NEP activity.
-
Substrate Competition: High concentrations of the substrate in your assay can compete with the inhibitor, leading to an underestimation of its potency. Consider performing a substrate titration experiment to determine the optimal substrate concentration.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical. Ensure sufficient time is allowed for the inhibitor to bind to the enzyme.
-
-
Enzyme Activity:
-
Low Enzyme Concentration: Verify the concentration and activity of your NEP enzyme preparation. Use a positive control with a known NEP inhibitor (e.g., Thiorphan, Phosphoramidon) to validate your assay system.
-
Question 2: My in vivo experiment with this compound is showing inconsistent or unexpected physiological responses. How can I troubleshoot this?
Answer:
In vivo experiments can be complex, with many variables influencing the outcome. Here are some key areas to investigate:
-
Pharmacokinetics and Bioavailability:
-
Route of Administration: The chosen route of administration (e.g., intravenous, oral) will significantly impact the bioavailability of the compound. Ensure the chosen route is appropriate for the experimental model and that the formulation is suitable.
-
Metabolism: this compound may be subject to metabolic degradation in vivo. Consider performing pharmacokinetic studies to determine the half-life and clearance of the compound in your animal model.
-
-
Off-Target Effects:
-
Vasoconstriction: NEP inhibitors can sometimes cause vasoconstriction due to the accumulation of other vasoactive peptides like endothelin-1.[2] This can mask the desired vasodilatory effects mediated by the potentiation of other peptides like VIP. Consider co-administration with an endothelin receptor antagonist to dissect these effects.
-
Bradykinin (B550075) Accumulation: NEP is also involved in the degradation of bradykinin. Inhibition of NEP can lead to elevated bradykinin levels, which may have various physiological effects.[3]
-
-
Animal Model Specifics:
-
Species Differences: The expression and activity of NEP, as well as the physiological response to its inhibition, can vary between species. Ensure that the chosen animal model is relevant to the research question.
-
Question 3: I am having difficulty dissolving this compound for my experiments. What solvents are recommended?
Answer:
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[4] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides. By inhibiting NEP, this compound prevents the breakdown of these peptides, thereby potentiating their biological effects. In the context of its investigation for female sexual arousal disorder, it is believed to potentiate the effects of Vasoactive Intestinal Peptide (VIP), leading to an increase in cyclic AMP (cAMP) and subsequent vasodilation in genital tissues.[4]
What is the primary signaling pathway affected by this compound?
The primary signaling pathway targeted by this compound is the one mediated by the substrates of NEP. In the context of female sexual arousal, this is the Vasoactive Intestinal Peptide (VIP) signaling pathway. By preventing the degradation of VIP, this compound leads to prolonged activation of VIP receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation.
References
Interpreting unexpected data from (Rac)-UK-414495 experiments
Welcome to the technical support center for (Rac)-UK-414495. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot common issues encountered during experiments with this compound.
This compound is a potent inhibitor of Neutral Endopeptidase (NEP), also known as Neprilysin. [1][2][3][4] By blocking NEP, the compound prevents the degradation of several endogenous peptides, most notably Vasoactive Intestinal Peptide (VIP).[3][5] This leads to an accumulation of VIP, which subsequently enhances intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] This guide provides detailed troubleshooting advice, experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50/EC50 value for this compound is significantly different from published data. What are the potential causes?
This is a common issue that can arise from multiple factors. A systematic approach is key to identifying the source of the discrepancy.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions.[6] Visually inspect stock solutions for any precipitation.
-
Storage and Stability: The compound may degrade with improper storage or repeated freeze-thaw cycles.[6] Store stock solutions in small aliquots at -20°C or -80°C.
-
Purity: Verify the purity of your compound batch if possible. Impurities can interfere with the assay or compete for the target.
-
-
Assay Conditions:
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells, affecting assay results. Maintain a final solvent concentration of <0.1% in your cell-based assays and include a vehicle-only control.[6][7]
-
Substrate Concentration (Biochemical Assays): In an NEP enzyme assay, the concentration of the substrate relative to its Km value is critical. Ensure you are using the correct, optimized substrate concentration.[8]
-
Cell Health and Passage Number: Use healthy, low-passage number cells free from contamination (e.g., mycoplasma).[7] Cellular responses can change as cells are passaged.
-
-
The "(Rac)" Factor - Racemic Mixture:
-
This compound is a racemic mixture, meaning it contains two enantiomers (R and S forms) in equal amounts. It is possible that one enantiomer is significantly more active than the other or that one contributes more to off-target effects. Different batches may have slight variations in the racemic mix, or your experimental system may stereoselectively metabolize one form, leading to variability.
-
Q2: I'm observing unexpected cytotoxicity or anti-proliferative effects in my cell-based assays. How can I troubleshoot this?
Unexpected cytotoxicity can confound results, especially when studying non-proliferative endpoints.
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects: At higher concentrations, the selectivity of this compound may decrease, leading to inhibition of other cellular targets that could induce toxicity.[6]
-
Solvent Toxicity: As mentioned previously, the vehicle (e.g., DMSO) can be toxic.
-
Cell Line Sensitivity: The cell line you are using may have high endogenous expression of a secondary target of UK-414495 or may be particularly sensitive to perturbations in cAMP or other signaling pathways.
-
Solution: Test the compound in a different cell line known to have low expression of NEP to assess off-target cytotoxic effects.
-
Q3: My downstream measurements of cAMP levels are inconsistent after treatment. What should I check?
Since NEP inhibition by UK-414495 leads to increased cAMP, measuring this second messenger is a key readout.
Potential Causes & Troubleshooting Steps:
-
Cellular Phosphodiesterase (PDE) Activity: Cells have endogenous PDEs that actively degrade cAMP.[9] If your cells have very high PDE activity, the increase in cAMP from NEP inhibition might be rapidly counteracted.
-
Solution: Consider co-incubating with a broad-spectrum PDE inhibitor like IBMX (isobutylmethylxanthine) as a positive control to achieve maximal cAMP accumulation.[10] This helps confirm your assay system is capable of detecting cAMP changes.
-
-
Assay Timing: The kinetics of cAMP production can be transient. The signal may peak and then decline.
-
Solution: Perform a time-course experiment (e.g., measuring cAMP at 10, 30, 60, and 120 minutes) after adding UK-414495 to identify the optimal time point for measurement.[11]
-
-
Assay Sensitivity: The chosen cAMP assay may not be sensitive enough to detect the changes induced in your specific model.
-
Solution: Ensure your assay kit (e.g., ELISA, TR-FRET) is validated and sufficiently sensitive.[6] Run a standard curve and positive controls (like forskolin, an adenylyl cyclase activator) with every experiment.
-
Data & Protocols
Reference Data: Potency of UK-414495
This table summarizes key quantitative data for UK-414495 from published studies.
| Parameter | Value | Target/System | Reference |
| EC50 | 37 ± 9 nM | Potentiation of VBF Increase | [5] |
| Note | VBF = Vaginal Blood Flow | Rabbit Model | [5] |
General Protocol: Cell-Based cAMP Accumulation Assay
This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels.
-
Cell Seeding: Plate cells (e.g., HEK293, CHO, or a project-specific cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to achieve final desired concentrations (e.g., 1 nM to 100 µM). Remember to prepare a vehicle control (media with DMSO at the highest concentration used).
-
Cell Treatment:
-
Wash cells gently with PBS.
-
Add a PDE inhibitor (e.g., 100 µM IBMX) if desired to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add the prepared dilutions of this compound and controls to the wells.
-
-
Incubation: Incubate for the predetermined optimal time (e.g., 60 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., TR-FRET, ELISA, or luminescence-based) following the manufacturer’s instructions.[6][12]
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the inhibitor concentration to determine the EC50 value.
Visual Guides: Pathways & Workflows
The following diagrams illustrate the key signaling pathway, a troubleshooting workflow, and a typical experimental process.
Caption: Signaling pathway of NEP inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UK-414,495 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 10. Inhibition of Rac activation as a mechanism for negative regulation of actin cytoskeletal reorganization and cell motility by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to (Rac)-UK-414495 and Other Neprilysin (NEP) Inhibitors for Researchers
This guide provides a detailed comparison of the investigational Neprilysin (NEP) inhibitor, (Rac)-UK-414495, with other well-characterized NEP inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available experimental data.
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides, bradykinin, and substance P. Inhibition of NEP has emerged as a promising therapeutic strategy for cardiovascular diseases, such as heart failure. This guide will delve into the biochemical properties, potency, and selectivity of this compound in the context of other key NEP inhibitors like Sacubitrilat (the active metabolite of Sacubitril), Thiorphan, Omapatrilat, and Candoxatrilat.
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the available quantitative data for the compared NEP inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity. A lower IC50 value indicates higher potency. Selectivity is a critical parameter, and for some inhibitors, the ratio of inhibition against Angiotensin-Converting Enzyme (ACE) is provided to indicate their specificity.
| Inhibitor | Target | IC50 (nM) | Selectivity (NEP vs. ACE) | Notes |
| This compound | NEP | Not explicitly reported in searched literature. | Selective for NEP. | An EC50 of 37 ± 9 nM was reported for the potentiation of pelvic nerve-stimulated increases in female genital blood flow in anesthetized rabbits, which was stated to be 3.6 times the IC50 for rabbit NEP. |
| Sacubitrilat (LBQ657) | NEP | 20 | >5000-fold | Highly selective for NEP over ACE. Sacubitril is the prodrug, converted to the active Sacubitrilat. |
| Thiorphan | NEP | 20 | ~510-fold | The active metabolite of the prodrug Racecadotril. Also shows some ACE inhibition at higher concentrations. |
| Omapatrilat | NEP | 8 | ~0.625 (Dual Inhibitor) | A dual inhibitor of both NEP and ACE, with slightly higher potency for ACE. |
| Candoxatrilat | NEP | - | Selective for NEP. | The active form of the prodrug Candoxatril. |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.
Experimental Protocols
A standardized in vitro experimental protocol is crucial for the accurate determination and comparison of the inhibitory potency (IC50) of different compounds against Neprilysin.
In Vitro NEP Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human recombinant Neprilysin.
Materials:
-
Purified human recombinant Neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2
-
Test compounds (e.g., this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant and at a low level (typically <1%) to avoid interference with the enzyme activity.
-
Enzyme Preparation: Dilute the purified human recombinant NEP in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle control to the wells of the 96-well microplate.
-
Add the diluted NEP enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to each well.
-
-
Data Acquisition:
-
Immediately after substrate addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for the example substrate) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Neprilysin and its Inhibition
The following diagram illustrates the central role of Neprilysin in the degradation of various vasoactive peptides and how its inhibition leads to the potentiation of their downstream effects.
Introduction to (Rac)-UK-414495 and Candoxatrilat
An Objective Comparison of (Rac)-UK-414495 and Candoxatrilat (B1668257) for Researchers
In the landscape of neutral endopeptidase (NEP) inhibitors, this compound and candoxatrilat represent two significant molecules with distinct therapeutic targets. This guide provides a comprehensive comparison of their biochemical properties, mechanisms of action, and relevant experimental data to inform researchers, scientists, and drug development professionals.
This compound is a potent neutral endopeptidase (NEP) inhibitor investigated for its potential in treating female sexual arousal disorder.[1][2][3] Its therapeutic effect is primarily linked to the potentiation of cyclic adenosine (B11128) monophosphate (cAMP) in female genital tissues.[2][3][4]
Candoxatrilat is the active metabolite of the orally administered prodrug candoxatril.[5] It is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[6] This compound has been extensively studied for its therapeutic potential in the management of chronic heart failure.[5][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and candoxatrilat, providing a direct comparison of their potency.
| Parameter | This compound | Candoxatrilat | Reference |
| Target | Neutral Endopeptidase (NEP) | Neutral Endopeptidase (NEP) | [6][8] |
| IC50 | Not explicitly reported, but related EC50 is 37 ± 9 nM* | 7.8 nM | [6][8] |
*Note: The EC50 value for UK-414,495 represents the concentration for half-maximal potentiation of pelvic nerve-stimulated increases in vaginal blood flow in rabbits, which is reported to be 3.6 times its IC50 for rabbit NEP.[8]
Mechanism of Action and Signaling Pathways
Both compounds exert their effects by inhibiting neutral endopeptidase, a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides. However, the specific downstream signaling pathways they modulate differ based on their targeted therapeutic areas.
This compound and cAMP-Mediated Vasodilation
In the context of female sexual arousal, the inhibition of NEP by this compound prevents the breakdown of Vasoactive Intestinal Peptide (VIP).[1][9] Elevated levels of VIP lead to the activation of its receptors (VPAC1 and VPAC2) on smooth muscle cells. This receptor activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6][7] The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), leading to a cascade of phosphorylation events that result in smooth muscle relaxation, increased blood flow to the genital tissues, and enhanced lubrication.[1]
Candoxatrilat and cGMP-Mediated Cardiovascular Effects
In heart failure, candoxatrilat-mediated NEP inhibition leads to increased levels of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[7][10] These peptides bind to natriuretic peptide receptors (NPR-A and NPR-B) on vascular smooth muscle and kidney cells. The activation of these receptors, which possess intrinsic guanylyl cyclase activity, leads to the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP levels activate Protein Kinase G (PKG), which in turn promotes vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). These effects collectively reduce cardiac preload and afterload, alleviating the symptoms of heart failure.
Experimental Protocols
The following provides a generalized protocol for a neutral endopeptidase (NEP) inhibition assay, which can be adapted to evaluate the potency of inhibitors like this compound and candoxatrilat.
Objective:
To determine the in vitro potency (IC50) of test compounds against purified human NEP.
Materials:
-
Recombinant human NEP (Neprilysin)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, candoxatrilat) dissolved in DMSO
-
Reference NEP inhibitor (e.g., Thiorphan)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Substrate Preparation: Dilute the recombinant human NEP and the fluorogenic substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through optimization experiments.
-
Assay Reaction: a. To each well of the microplate, add the serially diluted test compounds or vehicle control (assay buffer with DMSO). b. Add the diluted NEP enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Data Acquisition: a. Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. b. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This guide provides a foundational comparison of this compound and candoxatrilat. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasoactive intestinal peptide regulation of neuroblast mitosis and survival: role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Frontiers | The Neuropeptides Vasoactive Intestinal Peptide and Pituitary Adenylate Cyclase-Activating Polypeptide Control HIV-1 Infection in Macrophages Through Activation of Protein Kinases A and C [frontiersin.org]
A Preclinical Comparative Analysis of (Rac)-UK-414495 and Sildenafil in Female Animal Models of Sexual Arousal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two distinct pharmacological agents, (Rac)-UK-414495 and sildenafil (B151), in female animal models of sexual arousal. The objective is to present the available experimental data, outline the methodologies used, and illustrate the underlying signaling pathways to inform future research and development in the field of female sexual dysfunction (FSD).
Introduction
Female sexual arousal is a complex physiological process involving significant vascular changes in the genital tissues, leading to clitoral engorgement and vaginal lubrication. Pharmacological interventions for female sexual arousal disorder (FSAD) have explored various molecular targets. This guide focuses on two such interventions: this compound, a neutral endopeptidase (NEP) inhibitor, and sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. While both aim to enhance genital blood flow, they operate through distinct biochemical pathways.
Comparative Efficacy and Hemodynamic Effects
The following table summarizes the key findings from preclinical studies on this compound and sildenafil in the anesthetized female rabbit model, a standard for assessing physiological parameters of sexual arousal. It is important to note that to date, no head-to-head studies directly comparing the two compounds in the same experimental setting have been published. The data presented is a synthesis from separate investigations.
| Parameter | This compound | Sildenafil |
| Primary Mechanism | Inhibition of neutral endopeptidase (NEP), leading to increased levels of Vasoactive Intestinal Polypeptide (VIP)[1]. | Inhibition of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP)[2][3][4]. |
| Animal Model | Anesthetized female New Zealand White rabbits[1]. | Anesthetized female New Zealand White rabbits[2][3][5]. |
| Primary Endpoint | Potentiation of pelvic nerve-stimulated increases in vaginal and clitoral blood flow[1]. | Increase in genital oxyhemoglobin concentration, clitoral blood flow, and vaginal lubrication following pelvic nerve stimulation[2][3]. |
| Effect on Genital Blood Flow | Significantly potentiated pelvic nerve-stimulated increases in genital blood flow[1]. | Significantly increased genital hemodynamics and augmented pelvic nerve-mediated genital blood flow[2][3][5]. |
| Effect on Systemic Blood Pressure | Did not significantly affect systemic blood pressure at effective doses[1]. | Information on systemic blood pressure effects in these specific female animal models is not consistently reported. |
| Route of Administration | Intravenous and intravaginal[1]. | Intravenous[2][3]. |
Experimental Protocols
The methodologies employed in the key preclinical studies are crucial for interpreting the efficacy data. The following outlines the typical experimental setup for evaluating these compounds in the female rabbit model.
General Animal Model Protocol
-
Animal Preparation: Adult female New Zealand White rabbits are anesthetized, typically with a combination of ketamine and xylazine, followed by maintenance with agents like urethane (B1682113) or alpha-chloralose.
-
Surgical Procedure: A tracheotomy is performed to ensure a clear airway. The carotid artery and jugular vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively. The pelvic nerve is isolated for electrical stimulation, which mimics the pro-erectile neural signals.
-
Hemodynamic Monitoring:
-
Genital Blood Flow: Laser Doppler flow probes are placed on the surface of the vagina and clitoris to continuously measure regional blood flow.
-
Vaginal and Clitoral Oxygenation: Laser oximetry can be used to measure changes in oxyhemoglobin and deoxyhemoglobin concentrations in genital tissues[2][3].
-
Vaginal Lubrication: Pre-weighed tampons or other collection methods are used to quantify changes in vaginal fluid production[2][3].
-
-
Experimental Procedure:
-
A baseline period of physiological stability is established.
-
The pelvic nerve is stimulated at varying frequencies (e.g., 4, 16, 32 Hz) to induce a measurable genital vascular response[2][3].
-
The test compound (this compound or sildenafil) or vehicle is administered intravenously or intravaginally.
-
After a designated period, the pelvic nerve stimulation protocol is repeated, and the resulting changes in genital blood flow and other parameters are recorded and compared to the pre-drug baseline.
-
Signaling Pathways and Experimental Workflow
Biochemical Signaling Pathways
The distinct mechanisms of action of this compound and sildenafil are illustrated below.
Caption: Signaling pathways for this compound and Sildenafil.
Generalized Experimental Workflow
The following diagram illustrates the typical workflow for assessing the efficacy of vasoactive compounds in a female animal model.
References
- 1. Neutral endopeptidase inhibition: could it have a role in the treatment of female sexual arousal disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Sildenafil augments pelvic nerve‐mediated female genital sexual arousal in the anesthetized rabbit | Semantic Scholar [semanticscholar.org]
- 3. Sildenafil augments pelvic nerve-mediated female genital sexual arousal in the anesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo rat model to investigate female vaginal arousal response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ovariectomy and estrogen and androgen treatment on sildenafil-mediated changes in female genital blood flow and vaginal lubrication in the animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (Rac)-UK-414495: A Cross-Reactivity and Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neutral endopeptidase (NEP) inhibitor, (Rac)-UK-414495, with other relevant NEP inhibitors. The focus is on cross-reactivity and selectivity, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways.
Executive Summary
This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of several vasoactive peptides.[1][2][3] Its primary mechanism of action involves the potentiation of Vasoactive Intestinal Peptide (VIP), a neurotransmitter involved in genital blood flow.[4] This guide compares the selectivity profile of this compound with other well-established NEP inhibitors, namely Candoxatril (B1668256), Racecadotril (via its active metabolite Thiorphan), and Sacubitril (via its active metabolite Sacubitrilat). The data presented herein is intended to assist researchers in evaluating the suitability of these compounds for their specific research applications.
Data Presentation: Comparative Selectivity of NEP Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and comparator compounds against their primary target, NEP, and a key potential off-target enzyme, Angiotensin-Converting Enzyme (ACE). Lower IC50 or Ki values indicate higher potency.
| Compound (Active Form) | Primary Target | IC50/Ki (NEP) | Off-Target | IC50/Ki (ACE) | Selectivity (NEP vs. ACE) |
| This compound | NEP | EC50 = 37 ± 9 nM* | ACE | Data not available | Selective for NEP[4] |
| Candoxatrilat (B1668257) | NEP | Potent inhibitor[5] | ACE | Weakly active | Specific for NEP[5] |
| Thiorphan | NEP | Ki = 4.7 nM[6] | ACE | Ki = 150 nM[6] | ~32-fold selective for NEP |
| Sacubitrilat | NEP | Potent inhibitor | ACE | Not inhibited | Selective for NEP[7] |
Note: The EC50 value for this compound reflects the potentiation of pelvic nerve-stimulated increases in vaginal blood flow and is reported to be 3.6 times the IC50 for rabbit NEP.[4]
Experimental Protocols
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay (Fluorescence-Based)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a test compound against NEP.
1. Principle:
The assay measures the enzymatic activity of NEP by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) is determined by measuring the inhibitor's effect over a range of concentrations.
2. Materials:
-
Recombinant human NEP enzyme
-
Fluorogenic NEP substrate (e.g., Abz-GFSPFRQ-EDDnp)
-
Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.4)
-
Test compound (this compound or comparators) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture: In the wells of the microplate, add the following in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control)
-
NEP enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NEP substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of Vasoactive Intestinal Peptide (VIP)
Caption: Vasoactive Intestinal Peptide (VIP) signaling pathway and the inhibitory action of this compound on Neutral Endopeptidase (NEP).
Experimental Workflow for NEP Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of (Rac)-UK-414495 and UK-447841: Investigating Neutral Endopeptidase Inhibitors for Female Sexual Arousal Disorder
For Immediate Publication
Cambridge, MA – December 6, 2025 – In the landscape of therapeutic development for female sexual arousal disorder (FSAD), two compounds, (Rac)-UK-414495 and UK-447841, both originating from Pfizer, have emerged as noteworthy neutral endopeptidase (NEP) inhibitors. This guide provides a detailed comparative analysis of these two molecules, summarizing their known pharmacological data, mechanisms of action, and the experimental protocols used to evaluate their efficacy. This objective comparison is intended to inform researchers, scientists, and drug development professionals in the field of sexual health and pharmacology.
Executive Summary
This compound and UK-447841 are both potent inhibitors of neutral endopeptidase (NEP), an enzyme responsible for the degradation of various vasoactive neuropeptides. By inhibiting NEP, these compounds aim to increase the local concentration of these peptides in genital tissues, leading to enhanced blood flow and lubrication, key physiological components of female sexual arousal.
A critical distinction lies in their stereochemistry. This compound is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. In contrast, available data indicates that UK-414,495, a component of the racemate, is the specific (R)-enantiomer. UK-447841 is also a single enantiomer. This stereochemical difference is fundamental to their pharmacological profiles.
While both compounds were investigated for FSAD, UK-447841's development was discontinued (B1498344) in Phase II clinical trials.[1] The following analysis is based on the currently available scientific literature and patent filings.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key pharmacological and chemical properties of this compound and UK-447841. It is important to note the absence of publicly available, direct experimental data for the NEP inhibitory potency of this compound and UK-447841. The data for UK-414,495 is derived from its (R)-enantiomer.
| Feature | This compound | UK-414,495 ((R)-enantiomer) | UK-447841 |
| Target | Neutral Endopeptidase (NEP) | Neutral Endopeptidase (NEP) | Neprilysin (NEP)[1] |
| Mechanism of Action | Inhibition of NEP, leading to increased levels of vasoactive neuropeptides like VIP.[2] | Potentiation of pelvic nerve-stimulated increases in female genital blood flow.[3] | Neprilysin inhibition.[1] |
| Stereochemistry | Racemic Mixture ((R) and (S) enantiomers) | (R)-enantiomer | Single enantiomer |
| Chemical Name | (±)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid | ((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl]cyclopentyl}methyl) valeric acid)[3] | Not publicly available |
| Molecular Formula | C₁₆H₂₅N₃O₃S | C₁₆H₂₅N₃O₃S | Not publicly available |
| Potency (Functional Assay) | Data not available | EC₅₀ = 37 ± 9 nM (for potentiation of nerve-stimulated increases in vaginal blood flow in anesthetized rabbits)[3] | Data not available |
| Potency (Enzyme Inhibition) | Data not available | Approx. IC₅₀ = 10.3 nM (calculated for rabbit NEP, as the EC₅₀ is 3.6 times the IC₅₀)[3] | Data not available |
| Development Status | Preclinical/Investigational | Preclinical/Investigational | Discontinued in Phase II for Female Sexual Dysfunction[1] |
Signaling Pathway and Experimental Workflow
The therapeutic rationale for both compounds is centered on the modulation of the Vasoactive Intestinal Peptide (VIP) signaling pathway in genital tissues. The following diagrams, generated using the DOT language, illustrate this pathway and the experimental workflow for assessing compound efficacy.
Experimental Protocols
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
A standard in vitro assay to determine the inhibitory potency (IC₅₀) of a test compound against NEP involves the following steps:
-
Enzyme Source: Recombinant human or rabbit NEP is used as the enzyme source.
-
Substrate: A fluorogenic NEP substrate, such as N-dansyl-D-Ala-Gly-p-nitro-Phe-Gly (DAGNPG), is utilized. Cleavage of the substrate by NEP results in an increase in fluorescence.
-
Assay Buffer: A suitable buffer, typically Tris-HCl or HEPES, at a physiological pH (e.g., 7.4) is used.
-
Procedure: a. The test compound is serially diluted to various concentrations. b. The NEP enzyme is pre-incubated with the test compound for a specified period (e.g., 15 minutes) at 37°C. c. The fluorogenic substrate is added to initiate the enzymatic reaction. d. The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
In Vivo Measurement of Genital Blood Flow in Anesthetized Rabbits
The primary efficacy of these compounds was assessed by their ability to potentiate nerve-stimulated increases in genital blood flow in an anesthetized rabbit model.[3]
-
Animal Model: Female New Zealand White rabbits are used.
-
Anesthesia: Animals are anesthetized to maintain a stable physiological state throughout the experiment.
-
Surgical Preparation: a. The pelvic nerve, which innervates the genital tissues, is surgically exposed for electrical stimulation. b. Laser Doppler flow probes are placed on the surfaces of the vagina and clitoris to continuously measure blood flow.
-
Experimental Procedure: a. A baseline measurement of vaginal and clitoral blood flow is established. b. The pelvic nerve is electrically stimulated at a set frequency and duration to induce a reproducible increase in genital blood flow. c. The test compound (e.g., UK-414,495) is administered intravenously at increasing doses. d. Following each dose of the compound, the pelvic nerve stimulation is repeated, and the resulting increase in blood flow is recorded.
-
Data Analysis: The potentiation of the nerve-stimulated blood flow response is quantified for each dose of the test compound. The EC₅₀ value, representing the concentration of the compound that produces 50% of the maximal potentiation, is calculated.
Comparative Discussion
The available data, though incomplete, allows for a preliminary comparative analysis of this compound and UK-447841.
Potency and Stereochemistry: The most significant known difference lies in their stereochemistry. For many chiral drugs, one enantiomer (the eutomer) is significantly more active than the other (the distomer).[4] It is highly probable that the (R)-enantiomer of UK-414,495 is the eutomer, and the (S)-enantiomer is less active. Therefore, this compound would be expected to have approximately half the potency of the pure (R)-enantiomer, assuming the (S)-enantiomer is inactive and does not interfere with the binding of the (R)-enantiomer. The fact that UK-447841 was also advanced to clinical trials as a single enantiomer suggests that a similar stereospecificity for NEP inhibition exists for this chemical scaffold.
Clinical Development: The discontinuation of UK-447841 in Phase II trials suggests that it either lacked the desired efficacy, had an unfavorable safety profile, or was commercially non-viable compared to other pipeline candidates. Without access to the clinical trial data, the precise reasons for its discontinuation remain speculative.
Structural Insights: While the full structure of UK-447841 is not publicly available, its development in parallel with UK-414,495 suggests it belongs to a similar class of NEP inhibitors developed by Pfizer. Differences in their chemical structure could influence their potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and off-target effects.
Conclusion
This compound and UK-447841 represent a targeted approach to treating female sexual arousal disorder by inhibiting neutral endopeptidase. The available data for the (R)-enantiomer of UK-414,495 demonstrates potent in vivo efficacy in a relevant animal model. The key differentiator between this compound and the clinically tested UK-414,495 and UK-447841 is the use of a racemic mixture versus a single enantiomer. The discontinuation of UK-447841 highlights the challenges in translating preclinical efficacy to clinical success for FSAD.
Further research, including the public release of more comprehensive preclinical and clinical data for both compounds, is necessary for a complete and definitive comparative analysis. Specifically, direct in vitro NEP inhibition data for this compound and UK-447841 would be invaluable for a direct comparison of their intrinsic potencies. Nevertheless, the information gathered provides a solid foundation for understanding the pharmacological rationale and the initial scientific evaluation of these promising, yet ultimately distinct, therapeutic candidates.
References
- 1. UK 447841 - AdisInsight [adisinsight.springer.com]
- 2. Neutral endopeptidase inhibition: could it have a role in the treatment of female sexual arousal disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Independent Replication Data Clouds Early Promise of UK-414,495 for Female Sexual Arousal Disorder
Initial preclinical studies on (Rac)-UK-414,495, a selective neutral endopeptidase (NEP) inhibitor, demonstrated potential for treating female sexual arousal disorder (FSAD). However, a comprehensive review of the scientific literature reveals a significant gap in independent replication of these findings. To date, no follow-up studies appear to have been published that directly validate or refute the original research, and no clinical trials for UK-414,495 in this indication have been registered. This lack of subsequent data makes it challenging to definitively assess the reproducibility of the initial promising results and the compound's ultimate therapeutic potential.
The initial user query referenced "(Rac)-UK-414,495," which appears to be a misnomer. Research has clarified that UK-414,495 is a compound developed by Pfizer as a selective inhibitor of neutral endopeptidase (NEP)[1]. The "(Rac)" prefix likely refers to its racemic nature, though this is not consistently used in the literature. The proposed mechanism of action for UK-414,495 in FSAD is to increase the local concentration of vasoactive intestinal polypeptide (VIP) in genital tissues by inhibiting its breakdown by NEP. This, in turn, is expected to enhance blood flow and lubrication, key physiological components of female sexual arousal.
Preclinical Findings of UK-414,495
The primary research on UK-414,495, published in the mid-2000s, laid out the rationale and preclinical evidence for its potential use in FSAD.
Key Experimental Data
| Parameter | Value | Species/Model | Reference |
| NEP Inhibition (IC50) | 5.4 nM | Recombinant human NEP | Pryde et al., 2007 |
| Selectivity over ACE | >1000-fold | Pryde et al., 2007 | |
| Effect on Genital Blood Flow | Potentiated pelvic nerve-stimulated increases | Anesthetized rabbit | Wayman et al., 2010 |
Experimental Protocol: In Vivo Model of Female Genital Blood Flow
The key preclinical efficacy of UK-414,495 was demonstrated in an anesthetized rabbit model, a standard method for evaluating compounds intended to modulate genital vascular responses.
-
Animal Preparation: Female New Zealand White rabbits were anesthetized.
-
Surgical Preparation: The pelvic nerve was isolated for electrical stimulation to induce genital blood flow. A laser Doppler probe was placed on the vaginal and clitoral tissue to measure blood flow.
-
Drug Administration: UK-414,495 was administered intravenously.
-
Stimulation and Measurement: The pelvic nerve was stimulated before and after drug administration, and the change in genital blood flow was recorded.
This experimental setup aimed to mimic the physiological response of sexual arousal and assess the compound's ability to enhance this response.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action and the experimental workflow to test it can be visualized as follows:
Caption: Proposed mechanism of UK-414,495 in enhancing genital vascular response.
Caption: Workflow of the in vivo experiment to assess UK-414,495 efficacy.
Comparison with Alternative Treatments for FSAD
The lack of follow-up on UK-414,495 may be contextualized by the broader landscape of FSAD treatment, which has seen the investigation and approval of other modalities.
| Treatment Class | Mechanism of Action | Key Experimental/Clinical Data | Status |
| Phosphodiesterase type 5 (PDE5) Inhibitors (e.g., Sildenafil) | Inhibit cGMP degradation, leading to smooth muscle relaxation and increased blood flow. | Mixed results in clinical trials for FSAD; some studies show modest benefit. | Not FDA-approved for FSAD, used off-label. |
| Flibanserin (Addyi®) | Multifunctional serotonin (B10506) agonist and antagonist; thought to work on central neurotransmitter pathways. | Approved for hypoactive sexual desire disorder (HSDD) in premenopausal women. | FDA-approved for HSDD. |
| Bremelanotide (Vyleesi®) | Melanocortin receptor agonist; mechanism in improving sexual desire is not fully understood. | Approved for HSDD in premenopausal women. | FDA-approved for HSDD. |
| Hormone Therapy (e.g., Estrogen, Testosterone) | Addresses hormonal deficiencies that can contribute to sexual dysfunction. | Estrogen is effective for genitourinary syndrome of menopause; testosterone (B1683101) use is more controversial and not FDA-approved for FSAD. | Estrogen is approved for menopausal symptoms; testosterone is used off-label. |
Conclusion
The initial research on UK-414,495 presented a novel and plausible mechanism for the treatment of FSAD. The preclinical data were encouraging, demonstrating potent and selective NEP inhibition and a tangible effect on genital blood flow in an animal model. However, the critical next steps in drug development—independent replication of preclinical findings and progression into clinical trials—appear to be absent from the public record.
For researchers and drug development professionals, the story of UK-414,495 serves as a case study in the challenges of translating preclinical promise into clinical reality. While the foundational research provides a detailed methodology that could be replicated, the lack of such replication means the findings remain uncorroborated. The focus of pharmaceutical development for female sexual dysfunction has also evolved, with approved treatments targeting central nervous system pathways rather than peripheral vascular responses. Without further data, the reproducibility and ultimate viability of the NEP inhibition approach for FSAD, as pioneered by the early UK-414,495 research, remain an open and unanswered question.
References
A Comparative Analysis of (Rac)-UK-414495 and Current Treatments for Female Sexual Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound (Rac)-UK-414495 with currently approved treatments for Female Sexual Dysfunction (FSD), primarily focusing on Hypoactive Sexual Desire Disorder (HSDD). While this compound was under development for Female Sexual Arousal Disorder (FSAD), this analysis juxtaposes its physiological mechanism against the centrally-acting approved therapies, offering a broader perspective on therapeutic strategies for FSD.
Executive Summary
This compound, a selective inhibitor of neutral endopeptidase (NEP), represents a therapeutic approach for FSD centered on modulating peripheral physiological responses, specifically genital blood flow.[1][2][3] In contrast, the currently FDA-approved treatments for HSDD, Flibanserin (B1672775) and Bremelanotide, act on central nervous system pathways to modulate sexual desire.[4][5][6] A significant challenge in directly comparing these agents is the lack of publicly available clinical trial data for this compound, as its development was discontinued (B1498344) by Pfizer.[3] This guide, therefore, contrasts the preclinical evidence for this compound with the established clinical profiles of Flibanserin and Bremelanotide.
Mechanism of Action
This compound: This compound is a potent and selective inhibitor of neutral endopeptidase. NEP is an enzyme responsible for the degradation of several vasoactive peptides, including Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, this compound increases the local concentration and activity of VIP in genital tissues. VIP is a potent vasodilator, and its enhanced activity is thought to lead to increased lubrication and swelling of the genitalia, which are key physiological components of sexual arousal.[1][2][3]
Flibanserin (Addyi®): Flibanserin has a distinct mechanism of action that targets neurotransmitters in the brain. It is a postsynaptic serotonin (B10506) 1A (5-HT1A) receptor agonist and serotonin 2A (5-HT2A) receptor antagonist.[7][8] This activity is thought to correct an imbalance of neurotransmitters implicated in sexual desire, leading to a decrease in serotonin (which can inhibit desire) and an increase in dopamine (B1211576) and norepinephrine (B1679862) (which can promote desire).[8]
Bremelanotide (Vyleesi®): Bremelanotide is an agonist of melanocortin receptors, specifically MC3-R and MC4-R, in the central nervous system.[9] The precise mechanism by which activation of these receptors leads to an increase in sexual desire is not fully understood, but it is known to be involved in modulating pathways related to sexual motivation and arousal.[5][9]
Data Presentation: A Comparative Overview
Due to the absence of clinical trial data for this compound, the following tables summarize the preclinical findings for this compound and the clinical efficacy and safety data for the approved FSD treatments, Flibanserin and Bremelanotide.
Table 1: Preclinical Profile of this compound
| Parameter | Finding | Source |
| Mechanism | Selective Neutral Endopeptidase (NEP) Inhibitor | [1][2] |
| Effect | Potentiates pelvic nerve-stimulated increases in genital blood flow (vagina and clitoris) | [1] |
| Animal Model | Anesthetized female rabbits | [1] |
| Key Mediator | Increased local activity of Vasoactive Intestinal Peptide (VIP) | [1] |
| Systemic Effects | Did not significantly affect systemic blood pressure at effective doses | [1][2] |
Table 2: Clinical Efficacy of Approved FSD Treatments
| Parameter | Flibanserin (Addyi®) | Bremelanotide (Vyleesi®) |
| Indication | Acquired, generalized HSDD in premenopausal women | Acquired, generalized HSDD in premenopausal women |
| Primary Efficacy Endpoint | Increase in Satisfying Sexual Events (SSEs) per month | Increase in sexual desire score and decrease in distress score |
| Mean Increase in SSEs vs. Placebo | Approximately 0.5 to 1.0 additional SSEs per month | Data on SSEs not consistently reported as primary endpoint |
| Change in Sexual Desire Score | Significant improvement on the Female Sexual Function Index desire domain (FSFI-d) vs. placebo[4][7][10] | Statistically significant increase in FSFI desire domain score vs. placebo[5][6] |
| Change in Sexual Distress Score | Significant reduction on the Female Sexual Distress Scale-Revised (FSDS-R) vs. placebo[4][10] | Statistically significant reduction in distress related to low sexual desire vs. placebo[5][6] |
Table 3: Safety and Tolerability of Approved FSD Treatments
| Parameter | Flibanserin (Addyi®) | Bremelanotide (Vyleesi®) |
| Common Adverse Events | Dizziness, somnolence, nausea, fatigue, insomnia, dry mouth[4][7][10] | Nausea, flushing, injection site reactions, headache, vomiting[6] |
| Boxed Warning | Increased risk of severe hypotension and syncope when used with alcohol, with moderate or strong CYP3A4 inhibitors, or in patients with hepatic impairment. | Contraindicated in patients with uncontrolled hypertension or known cardiovascular disease. |
| Dosing | 100 mg taken orally once daily at bedtime | 1.75 mg administered as a subcutaneous injection at least 45 minutes before anticipated sexual activity |
| Frequency of Use | Daily | As needed, no more than once in 24 hours and no more than 8 times per month |
Experimental Protocols
Preclinical Evaluation of Genital Blood Flow (this compound)
Objective: To assess the effect of a test compound on pelvic nerve-stimulated increases in female genital blood flow.
Animal Model: Anesthetized female New Zealand White rabbits.
Procedure:
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and catheters are placed for drug administration and blood pressure monitoring. The pelvic nerve is identified and isolated for electrical stimulation.
-
Blood Flow Measurement: A laser Doppler flow probe is placed on the vaginal and clitoral tissue to measure blood flow.
-
Baseline Measurement: Baseline genital blood flow and systemic arterial pressure are recorded.
-
Nerve Stimulation: The pelvic nerve is stimulated electrically (e.g., at frequencies of 2, 4, 8, and 16 Hz) to induce a hemodynamic response, and the corresponding increase in genital blood flow is recorded.
-
Drug Administration: The test compound (this compound) or vehicle is administered intravenously or topically.
-
Post-Dose Stimulation: The pelvic nerve stimulation protocol is repeated at set time points after drug administration.
-
Data Analysis: Changes in genital blood flow from baseline in response to nerve stimulation are compared between the vehicle- and drug-treated groups.
Clinical Trial Design for HSDD Treatments (Flibanserin and Bremelanotide)
Objective: To evaluate the efficacy and safety of a test agent for the treatment of HSDD in premenopausal women.
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
Inclusion Criteria:
-
Premenopausal women (typically 18 years or older).
-
Diagnosis of acquired, generalized HSDD according to DSM-5 criteria.
-
In a stable, monogamous heterosexual relationship for at least 6 months.
-
Low sexual desire causing marked distress or interpersonal difficulty.
Exclusion Criteria:
-
Major psychiatric or medical conditions that could affect sexual function.
-
Use of medications known to adversely affect sexual function.
-
Relationship distress as the primary cause of low desire.
Treatment Phase: Typically 24 weeks of treatment with the investigational drug or placebo.
Primary Efficacy Endpoints:
-
Change from baseline in the number of satisfying sexual events (SSEs) per 28 days.
-
Change from baseline in the desire domain of the Female Sexual Function Index (FSFI).
-
Change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) total score.
Data Collection: Patients typically record sexual events and desire levels in a daily electronic diary. Questionnaires (FSFI, FSDS-R) are administered at baseline and at specified follow-up visits.
Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and clinical laboratory tests throughout the study.
Visualizations
References
- 1. Neutral endopeptidase inhibition: could it have a role in the treatment of female sexual arousal disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral endopeptidase inhibition: could it have a role in the treatment of female sexual arousal disorder? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. uchealth.com [uchealth.com]
- 5. mdpi.com [mdpi.com]
- 6. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Flibanserin for the Treatment of Hypoactive Sexual Desire Disorder in Women: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil Cream for Female Sexual Arousal Disorder · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. Efficacy and safety of flibanserin in postmenopausal women with hypoactive sexual desire disorder: results of the SNOWDROP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Preclinical Assessment of (Rac)-UK-414495: A Guide for Researchers
For dissemination to researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the preclinical data available for (Rac)-UK-414495, a selective neutral endopeptidase (NEP) inhibitor investigated for female sexual arousal disorder. Due to the limited publicly available data for this compound, this document presents its known mechanism of action and pharmacodynamic effects alongside pharmacokinetic data from other relevant compounds, Doxazosin (B1670899) and Sildenafil (B151), to provide a comparative context for preclinical studies in different animal species.
This compound: Mechanism of Action and Pharmacodynamic Profile
This compound is a potent and selective inhibitor of neutral endopeptidase. NEP is an enzyme responsible for the degradation of several vasoactive peptides, including Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, this compound increases the local concentration of VIP, leading to enhanced vasodilation and increased blood flow to genital tissues, which is a key physiological component of sexual arousal.
A key pharmacodynamic study in anesthetized female rabbits demonstrated that this compound potentiates pelvic nerve-stimulated increases in genital blood flow. This effect is consistent with its mechanism of action and supports its potential therapeutic application in female sexual arousal disorder.
Comparative Pharmacokinetic Data
Comprehensive pharmacokinetic data for this compound across different animal species are not publicly available. To facilitate comparison and guide future preclinical studies, this section summarizes pharmacokinetic parameters for two alternative compounds, Doxazosin and Sildenafil, which have been studied in relevant animal models.
Table 1: Comparative Pharmacokinetics of Doxazosin in Different Animal Species
| Parameter | Rat | Dog |
| Bioavailability (%) | ~50 | 60 |
| Plasma Protein Binding (%) | 95.3 | - |
| Mean Plasma Half-life (h) | 1.2 | 5 |
| Mean Plasma Clearance (mL/min/kg) | 30 | 13 |
Data sourced from Kaye et al., 1986.[1][2]
Table 2: Comparative Pharmacokinetics of Sildenafil in Different Animal Species
| Parameter | Rabbit (Non-pregnant) |
| Volume of Distribution (Central, L) | 32.1 |
| Volume of Distribution (Peripheral, L) | 110 |
| Inter-compartmental Clearance (L/h) | 25.5 |
| Formation Clearance to Desmethylsildenafil (L/h) | 13.3 |
| Elimination Clearance of Desmethylsildenafil (L/h) | 73.5 |
Data sourced from Vobejda et al., 2019.[3][4][5]
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound are not available. However, this section outlines a general methodology for assessing the pharmacokinetics of a test compound in an animal model, based on standard practices in the field. Additionally, a summary of the protocol used in the key pharmacodynamic study of this compound is provided.
General Pharmacokinetic Study Protocol in Rabbits
This protocol provides a framework for determining the pharmacokinetic profile of a novel compound.
-
Animal Model: Adult female New Zealand White rabbits.
-
Housing and Acclimation: Animals are housed individually in controlled environmental conditions and allowed to acclimate for at least one week before the study.
-
Drug Administration: The test compound is administered intravenously (e.g., via the marginal ear vein) or orally (via gavage).
-
Blood Sampling: Blood samples (approximately 1 mL) are collected from the central ear artery at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the test compound and its major metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Pharmacodynamic Study of this compound in Anesthetized Rabbits
This protocol summarizes the methodology used to assess the effect of this compound on genital blood flow.
-
Animal Model: Anesthetized female rabbits.
-
Surgical Preparation: Animals are anesthetized, and the pelvic nerve is isolated for electrical stimulation. A flow probe is placed around the genital artery to measure blood flow.
-
Drug Administration: this compound is administered intravenously.
-
Experimental Procedure: The pelvic nerve is stimulated electrically to induce increases in genital blood flow. The effect of this compound on the magnitude and duration of this response is measured.
-
Data Analysis: Changes in genital blood flow are recorded and analyzed to determine the potentiation effect of the compound.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical drug evaluation.
References
- 1. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism and kinetics of doxazosin in man, mouse, rat and dog. | Semantic Scholar [semanticscholar.org]
- 3. Pregnancy affects the pharmacokinetics of sildenafil and its metabolite in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for (Rac)-UK-414495
This document provides crucial safety and logistical information for the proper handling and disposal of (Rac)-UK-414495, a potent and selective inhibitor of the enzyme neutral endopeptidase. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided below is based on the safety protocols for the closely related compound, Sildenafil Citrate, and general best practices for the disposal of pharmaceutical research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.[1][2]
Immediate Safety and Handling Precautions
When handling this compound or similar research chemicals, it is imperative to use appropriate personal protective equipment (PPE). If the solid form is crushed or broken, avoid dust inhalation and contact with eyes, skin, and clothing.[3][4]
-
Hand Protection: Impervious gloves are recommended for all handling operations.[4]
-
Respiratory Protection: If dust is generated and occupational exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[4][6]
-
Hygiene: Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Protocol
Disposal of investigational medications like this compound must comply with federal, state, and local regulations to prevent environmental contamination and ensure safety.[1][7]
-
Waste Classification: Contact your institution's EHS department to determine if the compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[8] Some pharmaceutical compounds are regulated by the EPA as hazardous waste.[2]
-
Containerization: Place the waste material in a clearly labeled, sealed, and appropriate container for chemical waste.[3] Do not mix with other waste streams unless directed by your EHS office.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[6]
-
Arranging Pickup: Schedule a waste pickup with your institution's EHS or hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.[1]
-
Documentation: Maintain meticulous records of the disposal process, including the date, quantity, and method of disposal, as required by your institution and regulatory bodies.[8]
Spill and Exposure Procedures
In the event of a spill or exposure, follow these immediate first-aid measures:
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes and seek medical attention.[6]
-
Skin Contact: Wash the affected skin area with soap and water. Remove contaminated clothing and wash it before reuse.[6][9]
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting unless instructed by medical personnel. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[10]
-
Spill Cleanup: For small spills of solid material, use a damp cloth or a filtered vacuum to clean up, avoiding dust generation.[3] Personnel involved in the cleanup must wear appropriate PPE.[3]
Chemical and Safety Data Overview
The following table summarizes key quantitative data for Sildenafil Citrate, a compound structurally and functionally related to this compound. This information is provided for reference in the absence of a specific SDS for this compound.
| Property | Data | Source |
| Chemical Name | Sildenafil Citrate | [3][6] |
| Molecular Weight | 666.7 g/mol | [6][10] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility in Water | 3.5 mg/mL | [6] |
| Acute Oral Toxicity (Rat) | LD50: 500 - 1000 mg/kg | [10] |
| Acute Dermal Toxicity (Rat) | LD50: > 2000 mg/kg | [10] |
Visualized Workflow and Pathways
To provide clear, procedural guidance, the following diagrams illustrate a general workflow for laboratory chemical disposal and the known mechanism of action for UK-414495.
Caption: General workflow for the safe disposal of a laboratory research chemical.
Caption: Mechanism of action pathway for this compound as a neutral endopeptidase inhibitor.[11]
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ajantapharmausa.com [ajantapharmausa.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. crccoatings.com [crccoatings.com]
- 10. pharmasd.com [pharmasd.com]
- 11. UK-414,495 - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
